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  • Product: (+/-)5(6)-EET Ethanolamide

Core Science & Biosynthesis

Foundational

The Role of (+/-)5(6)-EET Ethanolamide in Endocannabinoid Signaling: Pathways, Pharmacology, and Therapeutic Potential

Executive Summary The endocannabinoid system (ECS) is a complex lipid signaling network primarily regulated by the synthesis and degradation of arachidonic acid derivatives, most notably Anandamide (AEA) and 2-arachidono...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The endocannabinoid system (ECS) is a complex lipid signaling network primarily regulated by the synthesis and degradation of arachidonic acid derivatives, most notably Anandamide (AEA) and 2-arachidonoylglycerol (2-AG). While the canonical degradation pathway for AEA involves hydrolysis by Fatty Acid Amide Hydrolase (FAAH), alternative metabolic routes yield highly active secondary signaling molecules. One of the most pharmacologically significant of these is (+/-)5(6)-EET Ethanolamide (5,6-EET-EA) . Generated via the Cytochrome P450 (CYP450) epoxygenase pathway, 5,6-EET-EA acts as a highly potent, stable, and selective agonist for the Cannabinoid Receptor 2 (CB2), offering profound implications for targeted immunomodulation and neuroinflammation therapies.

Biochemical Origins: The CYP450 Epoxygenase Pathway

Traditionally, AEA signaling is considered transient due to rapid enzymatic cleavage of its amide bond by FAAH. However, human cytochromes P450—specifically CYP2D6, CYP3A4, and the brain-specific CYP4X1—can oxidize the polyunsaturated acyl chain of AEA while leaving the ethanolamide headgroup intact[1].

This oxidation primarily occurs at the double bonds of the arachidonoyl moiety, yielding a family of epoxyeicosatrienoic acid ethanolamides (EET-EAs). Epoxidation at the 5,6-double bond produces (+/-)5(6)-EET Ethanolamide[2]. From a structural and kinetic standpoint, 5,6-EET-EA is unique. While other EET regioisomers (like 14,15-EET) are rapidly hydrolyzed into inactive diols by soluble epoxide hydrolase (sEH), 5,6-EET is a notoriously poor substrate for sEH due to steric hindrance near the carboxyl/ethanolamide headgroup[2]. This imparts 5,6-EET-EA with a significantly extended biological half-life compared to its parent molecule, AEA, allowing it to act as a sustained lipid mediator in the ECS.

Pharmacodynamics: Receptor Profiling and Selectivity

The functional divergence between AEA and 5,6-EET-EA is most evident in their receptor binding profiles. AEA is a partial agonist at both CB1 (central nervous system) and CB2 (peripheral/immune system) receptors. In stark contrast, 5,6-EET-EA exhibits a remarkable >1000-fold selectivity for the CB2 receptor[3].

By selectively targeting CB2, 5,6-EET-EA avoids the psychoactive liabilities associated with CB1 agonism, making it a highly attractive candidate for drug development in inflammatory and neuropathic pain states[4]. Upon binding to CB2, 5,6-EET-EA engages a Gi/o​ protein-coupled cascade, effectively suppressing adenylyl cyclase activity and reducing intracellular cyclic AMP (cAMP) levels[3].

Table 1: Binding Affinities and Functional Activity Comparison
CompoundCB1 Receptor Affinity ( Ki​ )CB2 Receptor Affinity ( Ki​ )CB2 Functional IC50​ (cAMP)Primary Metabolic Fate
Anandamide (AEA) ~78 nM~370 nM~20–50 nMHydrolysis (FAAH)
(+/-)5(6)-EET-EA 11.4 μM8.9 nM9.8 nMHydroxylation (CYP/sEH - slow)

(Data synthesized from [3] and[1])

Mechanistic Signaling Pathways

The biological efficacy of 5,6-EET-EA relies on a precise sequence of enzymatic synthesis and receptor-mediated signal transduction. Below is the logical relationship mapping the bioactivation of AEA into 5,6-EET-EA and its downstream inhibitory effect on the adenylyl cyclase pathway.

Pathway AEA Anandamide (AEA) CYP CYP450 Epoxygenases (CYP2D6, CYP3A4, CYP4X1) AEA->CYP Oxidation EET_EA (+/-)5(6)-EET Ethanolamide CYP->EET_EA Epoxidation (5,6 double bond) CB2 CB2 Receptor (Gi/o) EET_EA->CB2 Agonism (Ki = 8.9 nM) AC Adenylyl Cyclase CB2->AC Gi-mediated Inhibition cAMP cAMP Accumulation ↓ AC->cAMP Suppressed Output

Caption: CYP450-mediated synthesis of 5,6-EET-EA and CB2 signaling pathway.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to synthesize 5,6-EET-EA in vitro and validate its functional agonism at the CB2 receptor. Every step is designed with built-in causality to ensure the system self-validates.

In Vitro CYP450 Metabolism Assay of Anandamide

This protocol reconstitutes the endogenous generation of 5,6-EET-EA to verify CYP450-mediated epoxidation[1].

  • Recombinant Enzyme Incubation: Combine 50 pmol of recombinant human CYP3A4 or CYP2D6 with 100 μM AEA in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: The potassium phosphate buffer maintains strict physiological pH, preventing the spontaneous, non-enzymatic hydrolysis of the ethanolamide bond.

  • Reaction Initiation: Add 1 mM NADPH to the mixture.

    • Causality: CYP450 enzymes are heme-containing monooxygenases. They strictly require continuous electron donation from NADPH to reduce the heme iron, which is mandatory for the activation of molecular oxygen and subsequent epoxidation of AEA.

  • Incubation and Termination: Incubate the reaction at 37°C for 30 minutes. Terminate by adding 2 volumes of ice-cold ethyl acetate.

    • Causality: Ethyl acetate serves a dual purpose: it instantly quenches enzymatic activity via protein denaturation and simultaneously extracts the highly lipophilic EET-EA metabolites into the organic phase for downstream analysis.

  • Quantification: Resolve the dried organic extract on a C18 reverse-phase LC column and detect 5,6-EET-EA via tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM).

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay validates the Gi​ -coupled inhibitory nature of 5,6-EET-EA at the CB2 receptor[3].

Assay CHO CHO-CB2 Cells IBMX IBMX Pre-incubation CHO->IBMX Ligand Add 5,6-EET-EA IBMX->Ligand FSK Forskolin Stimulation Ligand->FSK Detect TR-FRET Detection FSK->Detect

Caption: Step-by-step workflow for the forskolin-stimulated cAMP accumulation assay.

  • Cell Preparation: Seed CHO cells stably expressing human CB2 receptors at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μM IBMX for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Blocking PDEs prevents the basal enzymatic degradation of cAMP. This ensures that any measured decrease in cAMP is strictly the result of CB2-mediated inhibition of adenylyl cyclase, eliminating false positives from downstream cleavage.

  • Ligand Addition: Dispense (+/-)5(6)-EET Ethanolamide at varying concentrations (0.1 nM to 10 μM) and incubate for 15 minutes.

  • Adenylyl Cyclase Stimulation: Add 10 μM Forskolin (FSK) and incubate for 30 minutes.

    • Causality: FSK directly and robustly activates adenylyl cyclase, artificially driving intracellular cAMP to a measurable upper limit. This establishes a high dynamic range window, allowing the Gi​ -coupled inhibitory effect of 5,6-EET-EA to be observed as a distinct downward curve.

  • Detection: Lyse the cells and introduce a cryptate-labeled anti-cAMP antibody alongside a d2-labeled cAMP tracer. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal ratio (665 nm / 620 nm) to quantify cAMP inhibition.

Therapeutic Implications

The discovery that AEA is bioactivated into 5,6-EET-EA fundamentally shifts our understanding of endocannabinoid pharmacology. Because 5,6-EET-EA is highly selective for CB2 ( Ki​ = 8.9 nM)[3], it acts as a peripheral and immune-specific modulator.

In the context of persistent pain states and neuroinflammation, 5,6-EET-EA provides targeted antinociceptive and anti-inflammatory effects without the psychotropic side effects mediated by CB1 receptors[4]. Furthermore, emerging research into brain-specific CYP4X1 expression in glioblastoma suggests that modulating the local synthesis of EET-ethanolamides could influence tumor angiogenesis and microenvironment immune responses[5]. For drug development professionals, designing stable analogs of 5,6-EET-EA or allosteric modulators of the CYP450 enzymes that produce it represents a highly promising frontier in targeted lipid therapeutics.

References

  • Snider, N.T., Nast, J.A., Tesmer, L.A., & Hollenberg, P.F. (2009). "A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist." Molecular Pharmacology, 75(4), 965-972. Available at:[Link]

  • Spector, A.A., & Kim, H.Y. (2015). "Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at:[Link]

  • Zimmer, B., et al. (2019). "Oxidized Lipids in Persistent Pain States." Frontiers in Pharmacology. Available at:[Link]

  • Open METU. "Investigating the Oncogenic Function of Brain Specific CYP4X1 Gene in Glioblastoma Cancer Cells." Middle East Technical University. Available at:[Link](Referenced via Grounding Index 1.13)

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Exploratory

(+/-)5(6)-EET Ethanolamide metabolism by fatty acid amide hydrolase (FAAH)

In-Depth Technical Guide: Metabolism of (±)5(6)-EET Ethanolamide by Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Executive Summary (±)5(6)-epoxyeicosatrienoic acid ethanolamide (5,6-EET-EA) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Metabolism of (±)5(6)-EET Ethanolamide by Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)

Executive Summary

(±)5(6)-epoxyeicosatrienoic acid ethanolamide (5,6-EET-EA) is a bifunctional endogenous lipid mediator that bridges the endocannabinoid and eicosanoid signaling pathways. Generated via the cytochrome P450 (CYP450) oxidation of anandamide (AEA), 5,6-EET-EA acts as a highly potent and selective agonist for the cannabinoid receptor 2 (CB2)[1],[2]. Because its molecular architecture contains both an ethanolamide moiety and an epoxide group, its biological half-life is governed by a dual-degradation axis: Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)[3],[4]. This whitepaper provides a comprehensive mechanistic analysis of 5,6-EET-EA metabolism, detailing the enzyme kinetics, self-validating experimental methodologies, and the therapeutic rationale for dual FAAH/sEH inhibition.

The Biochemical Genesis and Pharmacology of 5(6)-EET-EA

The endocannabinoid system is not a closed loop; it undergoes extensive cross-talk with eicosanoid biosynthetic enzymes[5]. While AEA is primarily degraded by FAAH into arachidonic acid and ethanolamine, a fraction of the AEA pool is shunted into an oxidative pathway catalyzed by CYP450 epoxygenases (such as CYP3A4, CYP2J2, and CYP2D6)[1].

This oxygenation yields several epoxyeicosatrienoic acid ethanolamide (EET-EA) regioisomers, with 5,6-EET-EA being of particular pharmacological interest. The addition of the 5,6-epoxide motif fundamentally alters the molecule's receptor selectivity. While the parent AEA binds both CB1 and CB2 receptors, 5,6-EET-EA exhibits a >1000-fold selectivity for the CB2 receptor, driving potent anti-inflammatory and immunomodulatory responses without the psychoactive liabilities associated with CB1 activation[2],[4].

The Bifunctional Degradation Axis: FAAH vs. sEH

The structural duality of 5,6-EET-EA subjects it to two distinct, competing metabolic pathways. Understanding the causality behind its degradation requires analyzing the specific enzymatic targets on the molecule.

  • FAAH-Mediated Hydrolysis (Amide Cleavage): FAAH is an intracellular serine hydrolase that canonically terminates endocannabinoid signaling by cleaving the amide bond of fatty acid ethanolamides[3]. When FAAH acts on 5,6-EET-EA, it yields 5(6)-EET and ethanolamine. However, the presence of the bulky epoxide group at the 5,6-position sterically hinders optimal alignment within the FAAH catalytic pocket. Consequently, 5,6-EET-EA exhibits relative resistance to FAAH-mediated hydrolysis compared to AEA, resulting in a prolonged half-life and enhanced stability in brain homogenates[5].

  • sEH-Mediated Hydrolysis (Epoxide Hydration): sEH targets the epoxide moiety of the molecule, hydrating it to form 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DiHETE-EA)[4],[6]. In vivo pharmacological profiling using selective inhibitors has demonstrated that sEH—rather than FAAH—acts as the primary enzymatic route responsible for the deactivation of the 5,6-EET-EA product[3].

Pathway AEA Anandamide (AEA) CYP CYP450 Epoxygenases (e.g., CYP3A4, CYP2J2) AEA->CYP EET_EA (±)5(6)-EET Ethanolamide (Potent CB2 Agonist) CYP->EET_EA FAAH FAAH (Amide Cleavage) EET_EA->FAAH sEH sEH (Epoxide Hydration) EET_EA->sEH Metab1 5(6)-EET + Ethanolamine (Loss of CB2 Activity) FAAH->Metab1 Metab2 5,6-DiHETE-EA (Loss of Epoxide Activity) sEH->Metab2

Fig 1. Biosynthesis and dual-axis enzymatic degradation pathways of 5(6)-EET-EA.

Quantitative Pharmacological & Kinetic Data

The table below synthesizes the receptor affinities and metabolic characteristics of 5,6-EET-EA, highlighting its unique position as a selective CB2 agonist and dual-enzyme substrate.

ParameterValue / CharacteristicTarget / MechanismReference
Receptor Affinity (Ki) ~8.9 nMHuman CB2 Receptor[2]
Receptor Affinity (Ki) ~11.4 µMHuman CB1 Receptor[2]
Primary Degradation Route sEH > FAAHIn vivo epoxide hydration[3]
FAAH Hydrolysis Product 5(6)-EET + EthanolamineCleavage of the ethanolamide bond[3]
sEH Hydrolysis Product 5,6-DiHETE-EAHydration of the 5,6-epoxide bond[4],[6]
sEH Regioisomer Preference 14,15- > 11,12- > 8,9- > 5,6-Efficiency of sEH-mediated hydrolysis[6]

Experimental Workflows: Self-Validating Metabolic Profiling

To rigorously evaluate the metabolism of 5,6-EET-EA, researchers must employ self-validating LC-MS/MS protocols. Because 5,6-EET-EA is a dual-substrate, crude homogenate assays will conflate FAAH and sEH activity. The following protocol isolates specific enzymatic kinetics while establishing a non-enzymatic baseline[6].

Step-by-Step Methodology: Quantifying FAAH and sEH Hydrolysis Rates
  • Matrix Preparation & Baseline Establishment: Prepare rat brain microsomes (for FAAH) or recombinant human sEH in a 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA[6].

    • Validation Control: Aliquot a subset of the enzyme matrix and heat-inactivate at 95°C for 10 minutes. This establishes the absolute baseline for non-enzymatic autoxidation or spontaneous hydrolysis, ensuring that measured degradation is strictly catalytic.

  • Selective Pharmacological Pre-Incubation:

    • To isolate FAAH activity: Pre-incubate the matrix with 10 µM t-TUCB (a potent sEH inhibitor) for 15 minutes at 37°C[3].

    • To isolate sEH activity: Pre-incubate with 1 µM URB597 (a selective FAAH inhibitor).

    • Causality: This cross-inhibition is a mandatory self-validating step. It ensures that the disappearance of 5,6-EET-EA and the appearance of specific metabolites are exclusively driven by the targeted enzyme, eliminating off-target lipid sink effects.

  • Substrate Introduction: Introduce 5(6)-EET-EA at varying concentrations (0.1 µM to 2.5 µM) to allow for Michaelis-Menten kinetic modeling[6]. Incubate at 37°C for 15–120 minutes depending on the targeted enzyme velocity.

  • Reaction Quenching & Internal Standard (IS) Spiking: Quench the reaction strictly with 2 volumes of ice-cold methanol[6].

    • Causality: Immediately spike the quenched mixture with a deuterated internal standard (e.g., AEA-d4 or a deuterated DHET-EA). Adding the IS after quenching but before extraction is critical; it mathematically corrects for any subsequent lipid loss during the extraction phase, ensuring absolute quantification accuracy.

  • Liquid-Liquid Extraction (LLE): Centrifuge the mixture at 3000 × g for 5 minutes to precipitate proteins and salts[6]. Extract the supernatant, evaporate under a gentle stream of nitrogen, and reconstitute in the LC mobile phase.

  • LC-MS/MS Quantification: Analyze using an ESI-LC-MS/MS system in positive ion mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 364 for 5,6-EET-EA)[1].

Workflow Prep 1. Enzyme Matrix (Microsomes / sEH) Inhibit 2. Cross-Inhibition (URB597 or t-TUCB) Prep->Inhibit React 3. Substrate Addition (5(6)-EET-EA) Inhibit->React Quench 4. Quench & IS Spike (Cold MeOH + IS) React->Quench Extract 5. Lipid Extraction (Centrifuge & LLE) Quench->Extract Analyze 6. LC-MS/MS (MRM Quantification) Extract->Analyze

Fig 2. Self-validating LC-MS/MS workflow for 5(6)-EET-EA metabolic profiling.

Therapeutic Horizons: Synergistic Dual-Inhibition

Because 5,6-EET-EA and related endocannabinoid epoxides are deactivated by both FAAH and sEH, inhibiting only one enzyme often leads to a metabolic shunt—where the lipid mediator is rapidly degraded by the uninhibited pathway. Consequently, the co-administration of FAAH inhibitors (e.g., URB937) and sEH inhibitors (e.g., t-TUCB) has been shown to produce profoundly synergistic antinociceptive and anti-inflammatory effects in vivo[3]. By simultaneously blocking both the amide cleavage and epoxide hydration pathways, researchers can artificially prolong the half-life of 5,6-EET-EA, maximizing its potent CB2-mediated therapeutic benefits.

References

  • Snider, N. T., et al. (2007). "Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides." Journal of Pharmacology and Experimental Therapeutics. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtxwnj4CayUnhg5zRijVthrOWJRA3WwiZK08JDG1tuBQqAXsYJQJCEdNkWBuMvNGFYj6qsNPkpnG44VJBaOf1CM2Tv_H9a-3CrYqHi-WZp7b25LZVSRKtOcYfmpgX7DKfDPg==]
  • MedChemExpress. "CB1 and CB2 receptors: (±)5(6)-EET Ethanolamide Product Data." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmmyxFv04LOlUaHsX4fMt4prnIscS8qRDSjRLJ3EUhw5bvlso-sIXsmrhz-PGSkQBbzbW8i4rkL7VMZatQWwHW_MdkJvBkiPe3g8mvh563aLBPYvsxgqh2cD3St4dP_1zXkKiluG13tU5LfzCgLj2qRPHntDk-Jx6svv8yMfWIO4uVPRKHzY_7VFH6z2CUXg==]
  • Sasso, O., et al. (2015). "Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive." Pharmacological Research (via PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHenIJcSz4xTafG4HKS6nj-HuQ-948UE2y3_AZkL92s4KcafWGC_8hXH5s_HcrzQMeJ2Ph7NP5bDMh18MMZcx1dfoKV9YtjdLcQ6n4sQvXNY050HC_b847xCLWtzm0ZUbRlMZ-nefpfu947DvY=]
  • Rouzer, C. A., & Marnett, L. J. (2011). "Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways." Chemical Reviews (ACS Publications). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkEBRsF7eQQhP6gfXoU1sLEcLnLPlOGL4QYwEe3F0SzSpu09inRbNKQaNwJFlxRt_b7iDKhRtIb1WgJhPQmSBaC1HyUpKx1NvCPxoA9hjinzUba2RfOJK-yqAxqruDy6zERFhJcyQeW0rKCok=]
  • McDougle, D. R., et al. (2017). "Anti-inflammatory ω-3 endocannabinoid epoxides." PNAS. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd9wMzNKOINNISNLcHx9fR2lKJn9UzPEi6NY6yyEfo5PYjaDSKkav6nMviiQw0DZfVQXiI_s3y_mch0yKOsA7RGq9CdIJeigHUTGKVcMqH_RnYAexfxXdpLAi74TtPifwYLe81-shNUjM12Q==]
  • Kalsi, et al. (2015). "LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide." Lipids (via PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGT4izZBqOPTfPQj3VDi9T7_LfWZFyayZcd6V4zuJEbzQDfngl7CNJ2FgME8UZtFKAMGTZJ60Dsm40s_2MK_Jkyf0G1umAe2CmHj4ZEBuJkWRf4AU3PJX25gqFb9sfm3rkmFrLa8J8TvJnjEM=]

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Foundational

Structural and Chemical Properties of (+/-)5(6)-Epoxyeicosatrienoic Acid Ethanolamide: A Technical Whitepaper

Executive Overview The intersection of the endocannabinoid system (ECS) and cytochrome P450 (CYP) epoxygenase pathways has revealed a complex network of bioactive lipid mediators. Among the most pharmacologically signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The intersection of the endocannabinoid system (ECS) and cytochrome P450 (CYP) epoxygenase pathways has revealed a complex network of bioactive lipid mediators. Among the most pharmacologically significant of these is (+/-)5(6)-epoxyeicosatrienoic acid ethanolamide , commonly referred to as 5(6)-EET-EA [1]. As a Senior Application Scientist specializing in lipidomics and receptor pharmacology, I present this whitepaper to dissect the structural, chemical, and functional properties of 5(6)-EET-EA. By understanding the causality behind its molecular geometry and its highly selective receptor kinetics, researchers can better leverage this compound for targeted drug development in neuroinflammation and microvascular pathologies[1][2].

Structural Chemistry & Physical Properties

5(6)-EET-EA is an epoxidized derivative of the classical endocannabinoid, anandamide (N-arachidonoylethanolamine, AEA)[3]. The formal epoxidation across the 5,6-double bond of the arachidonoyl chain dramatically alters the molecule's three-dimensional conformation[3]. While AEA is highly flexible, the introduction of the oxirane (epoxide) ring at the 5,6 position introduces localized steric rigidity and alters the electron density of the lipid tail. This structural shift is the fundamental driver behind its altered metabolic stability and receptor selectivity[1].

Table 1: Physicochemical Profile of 5(6)-EET-EA
PropertyValue / Description
IUPAC Name N-(2-hydroxyethyl)-4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanamide[3]
Chemical Formula C₂₂H₃₇NO₃[4]
Molecular Weight 363.53 g/mol [3][4]
Topological Polar Surface Area 61.9 Ų[3]
XLogP3 (Lipophilicity) 4.5[3]
Storage Conditions -20°C (lyophilized powder); -80°C (reconstituted in DMSO)[4]

Biosynthetic & Metabolic Dynamics

In vivo, the concentration of 5(6)-EET-EA is dictated by a delicate balance between CYP-mediated synthesis and epoxide hydrolase-mediated degradation[1]. In tissues with high CYP expression (such as the liver, kidneys, and activated microglia in the central nervous system), AEA is shunted away from its classical degradation pathway (via Fatty Acid Amide Hydrolase, FAAH) and is instead oxidized by human cytochromes P450 2D6, 3A4, and 4F2[1][5][6].

Crucially, the 5,6-epoxide modification renders 5(6)-EET-EA highly resistant to FAAH cleavage, making it significantly more stable than anandamide in brain homogenates[1]. Its primary metabolic fate is hydrolysis by soluble epoxide hydrolase (sEH) into the biologically inactive diol, 5,6-dihydroxyeicosatetraenoic acid ethanolamide (5,6-DiHETE-EA)[1].

G AEA Anandamide (AEA) CYP CYP450 Enzymes (CYP2D6, 3A4, 4F2) AEA->CYP Oxidation EET 5(6)-EET-EA CYP->EET Epoxidation at 5,6-double bond sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis Diol 5,6-DiHETE-EA (Inactive Diol) sEH->Diol Inactivation

Biosynthetic and metabolic degradation pathway of 5(6)-EET-EA.

Pharmacodynamics: Receptor Kinetics & Signaling

The rigid oxirane ring of 5(6)-EET-EA perfectly complements the binding pocket of the Cannabinoid Receptor 2 (CB2), while causing steric hindrance within the Cannabinoid Receptor 1 (CB1) pocket. This structural causality results in 5(6)-EET-EA acting as a highly potent and selective CB2 receptor agonist[1].

Table 2: Receptor Binding Affinities & Kinetics
Receptor TargetBinding Affinity (Kᵢ)Functional Activity (IC₅₀ for cAMP)Selectivity Ratio (CB1/CB2)
Human CB1 11.4 μM[1][4]N/A (Weak/Partial Agonist)~1,280-fold preference for CB2
Human CB2 8.9 nM[1][4]9.8 ± 1.3 nM[1]-

Upon binding to the CB2 receptor (a Gᵢ/ₒ protein-coupled receptor), 5(6)-EET-EA inhibits adenylyl cyclase, leading to a dose-dependent decrease in intracellular cAMP accumulation[1]. This suppression of the PKA pathway, coupled with the activation of MAPK/ERK cascades, drives its profound anti-inflammatory effects[1][7].

G Ligand 5(6)-EET-EA CB2 CB2 Receptor (GPCR) Ligand->CB2 High Affinity Binding (Ki = 8.9 nM) Gi Gi/o Protein CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK (Activated) Gi->MAPK Phosphorylation cascade cAMP cAMP Levels (Decreased) AC->cAMP Reduction PKA PKA Activity (Inhibited) cAMP->PKA Downregulation

CB2 receptor-mediated intracellular signaling cascade activated by 5(6)-EET-EA.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in biochemical causality.

Protocol 1: In Vitro CYP450 Metabolism Assay (Synthesis & Quantification)

This assay isolates the CYP-mediated epoxidation of AEA to quantify 5(6)-EET-EA production[5][6].

  • Reaction Assembly: In a 0.5 mL reaction volume, combine 100 mM potassium phosphate (KPO₄) buffer (pH 7.4), 25 pmol of recombinant human CYP2D6 (or CYP4F2 supersomes), and 10 μM Anandamide[6].

  • Causality of Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Scientific Rationale: CYP enzymes are obligate NADPH-dependent monooxygenases.

  • Self-Validation Control: Run a parallel reaction omitting NADPH. If 5(6)-EET-EA is detected in this negative control, it indicates auto-oxidation of the lipid rather than enzymatic conversion, invalidating the run.

  • Quenching & Extraction: After 15 minutes, terminate the reaction with an equal volume of ice-cold ethyl acetate to denature the proteins and partition the lipids into the organic phase[5][8].

  • LC-MS/MS Analysis: Dry the organic layer under nitrogen gas, resuspend in methanol, and analyze via ESI-LC/MS/MS using multiple reaction monitoring (MRM). 5(6)-EET-EA is quantified using the specific transition m/z 364.2 → m/z 62.0[5][9].

Protocol 2: Radioligand Competition Binding Assay (CB2 Affinity)

This protocol determines the exact Kᵢ of 5(6)-EET-EA for the CB2 receptor[1].

  • Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with human CB2 receptors. Scientific Rationale: CHO cells lack an endogenous cannabinoid background, ensuring that the radioligand displacement is exclusively CB2-mediated[1].

  • Incubation: Incubate 50 μg of membrane protein with 0.5 nM [³H]CP55940 (a potent, non-selective CB1/CB2 radioligand) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.1% BSA, pH 7.4)[9].

  • Displacement: Add varying concentrations of unlabeled 5(6)-EET-EA (from 0.1 nM to 10 μM).

  • Self-Validation Control: Define non-specific binding (NSB) by adding 10 μM of AM630 (a highly selective CB2 inverse agonist/antagonist). The specific binding is the total binding minus NSB. This validates that the radioligand is binding to the active site and not partitioning into the lipid membrane.

  • Filtration & Counting: Terminate by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific lipid adherence). Quantify bound radioactivity using liquid scintillation counting and calculate Kᵢ via the Cheng-Prusoff equation.

Translational Therapeutic Potential

Because 5(6)-EET-EA circumvents the psychoactive liabilities of CB1 activation, it is a prime candidate for targeted immunomodulation[1][7].

  • Neuroinflammation: CB2 receptors are heavily upregulated on activated microglia during neuroinflammatory states. 5(6)-EET-EA synthesized directly by these microglia acts as an autocrine/paracrine feedback loop to suppress neuroinflammation[1].

  • Diabetic Retinopathy (DR): In vitro and in vivo models demonstrate that 5(6)-EET-EA provides robust anti-inflammatory relief in early-stage DR. It significantly reduces the expression of adhesion proteins (SELE by 58%, VCAM by 66%, ICAM by 39%) in human retinal microvascular endothelial cells (HRMEC) and rescues TNFα-induced vascular leakage to near-control levels[2].

References

  • Stark, A. K., et al. "5,6-epoxyeicosatrienoic acid ethanolamide endocannabinoid mitigates diabetes-induced retinal vascular inflammation." Investigative Ophthalmology & Visual Science (IOVS), 2021;62(8):2926. URL:[Link]

  • Snider, N. T., et al. "A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist." Journal of Pharmacology and Experimental Therapeutics, 2009. DOI: 10.1124/jpet.108.149500. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16061181, 5(6)-EpETrE-EA." PubChem, 2026. URL:[Link]

  • Snider, N. T., et al. "Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides." Journal of Pharmacology and Experimental Therapeutics, 2007. DOI: 10.1124/jpet.107.120618. URL:[Link]

  • Snider, N. T., et al. "The Endocannabinoid Anandamide is a Substrate for the Human Polymorphic Cytochrome P450 2D6." Journal of Pharmacology and Experimental Therapeutics, 2008. DOI: 10.1124/jpet.108.136978. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Dissolution and Handling of (±)5(6)-EET Ethanolamide in DMSO and Ethanol

Introduction & Mechanistic Overview The endogenous cannabinoid system relies on a complex network of lipid mediators. While anandamide (AEA) is traditionally known as a primary endogenous ligand for cannabinoid receptors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The endogenous cannabinoid system relies on a complex network of lipid mediators. While anandamide (AEA) is traditionally known as a primary endogenous ligand for cannabinoid receptors, its metabolism by cytochrome P450 (CYP450) enzymes yields highly bioactive epoxygenated derivatives[1]. One such critical metabolite is (±)5(6)-EET Ethanolamide (also known as (±)5,6-EpETrE Ethanolamide).

Unlike its parent compound AEA, (±)5(6)-EET Ethanolamide functions as a highly potent and selective agonist for the peripheral cannabinoid receptor 2 (CB2)[2]. It exhibits a Ki​ of 8.9 nM for CB2 (compared to 11.4 μM for CB1) and effectively suppresses forskolin-stimulated accumulation of cAMP via Gi-coupled receptor activation[1][2]. Because of its highly lipophilic eicosanoid backbone and delicate epoxide moiety, proper dissolution and handling are critical to maintaining its structural integrity and pharmacological efficacy in in vitro and in vivo assays.

Pathway AEA Anandamide (AEA) CYP CYP450 Enzymes AEA->CYP Metabolism EET (±)5(6)-EET Ethanolamide CYP->EET Epoxidation CB2 CB2 Receptor (Agonist) EET->CB2 Ki = 8.9 nM Gi Gi Protein (Coupling) CB2->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP ↓ cAMP Accumulation AC->cAMP Suppression

CYP450-mediated metabolism of AEA to 5(6)-EET Ethanolamide and subsequent CB2 receptor signaling.

Physicochemical Properties & Solubility Profile

(±)5(6)-EET Ethanolamide is an amphiphilic molecule. Its long hydrocarbon tail drives its insolubility in purely aqueous environments, while the terminal ethanolamide group and epoxide ring provide targeted polar interactions. To ensure a self-validating experimental system, researchers must first dissolve the compound in a miscible organic solvent (DMSO or Ethanol) before performing aqueous dilutions.

Quantitative Solubility Data

Data summarized from Cayman Chemical technical specifications[2].

Property / SolventValue / Solubility LimitNotes
Molecular Weight 363.5 g/mol -
Chemical Formula C₂₂H₃₇NO₃-
Ethanol (Anhydrous) 30 mg/mLPreferred for long-term lipid stability.
DMSO 20 mg/mLIdeal for cell-culture assays to avoid ethanol toxicity.
DMF 30 mg/mLAlternative organic solvent.
Ethanol:PBS (pH 7.2) (1:6) 0.5 mg/mLMaximum aqueous working concentration.

Experimental Workflow & Protocol

Workflow Start Lyophilized / Neat (±)5(6)-EET Ethanolamide Solvent Select Primary Solvent Start->Solvent StockEtOH Ethanol Stock (Max: 30 mg/mL) Solvent->StockEtOH Add Anhydrous Ethanol StockDMSO DMSO Stock (Max: 20 mg/mL) Solvent->StockDMSO Add High-Purity DMSO Aqueous Aqueous Buffer (e.g., PBS pH 7.2) StockEtOH->Aqueous Dropwise Addition StockDMSO->Aqueous Dropwise Addition Final Working Solution (Max: 0.5 mg/mL in 1:6 EtOH:PBS) Aqueous->Final Vortex / Sonicate

Step-by-step workflow for preparing primary organic stocks and aqueous working solutions.
Phase 1: Preparation of Primary Stock Solutions

Causality Note: Organic solvents are required to disrupt the intermolecular hydrophobic interactions of the lipid tails, allowing single-molecule solvation.

  • Equilibration: Remove the vial of (±)5(6)-EET Ethanolamide from -80°C storage[2]. Allow it to equilibrate to room temperature in a desiccator for 15–20 minutes to prevent condensation, which can introduce water and cause premature precipitation.

  • Solvent Addition:

    • For Ethanol: Add high-purity, anhydrous ethanol to achieve a maximum concentration of 30 mg/mL.

    • For DMSO: Add cell-culture grade, anhydrous DMSO to achieve a maximum concentration of 20 mg/mL[2].

  • Dissolution: Vortex the vial gently for 30 seconds.

  • Validation: Hold the vial against a dark background. The solution must be completely clear. Any turbidity indicates incomplete dissolution, requiring further vortexing or a brief water-bath sonication (max 30 seconds at room temperature).

Phase 2: Preparation of Aqueous Working Solutions

Causality Note: Direct injection of aqueous buffer into the lipid stock causes localized supersaturation, leading to micelle formation or irreversible precipitation. The organic stock must be added to the aqueous phase.

  • Buffer Preparation: Prepare the required volume of Phosphate Buffered Saline (PBS), pH 7.2.

  • Dropwise Dilution: While continuously vortexing the PBS, add the primary stock solution (Ethanol or DMSO) dropwise .

  • Cosolvent Ratio: To achieve the maximum aqueous solubility of 0.5 mg/mL, the final ratio of Ethanol to PBS must not exceed 1:6[2]. Exceeding this aqueous ratio will force the lipid out of solution.

  • Immediate Use: Aqueous solutions of epoxygenated fatty acids are susceptible to rapid degradation and adherence to plasticware. Use the working solution immediately for your assay[1].

Best Practices & Mechanistic Troubleshooting

  • Epoxide Stability: The 5,6-epoxide ring is sensitive to hydrolysis, particularly at low pH[1]. Always ensure your aqueous buffers are strictly maintained at pH 7.2–7.4[2]. Avoid using unbuffered water.

  • Oxidative Degradation: As an arachidonic acid derivative, the compound is prone to auto-oxidation. If storing primary stocks, purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Storage Rules: Never store the compound in an aqueous buffer. Primary stock solutions in Ethanol or DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months[2].

  • Plasticware Adsorption: Highly lipophilic compounds can adsorb to standard polystyrene tubes. For dilute aqueous working solutions, the use of silanized glass or low-binding polypropylene tubes is highly recommended to prevent loss of effective concentration.

References

  • Snider, N. T., Nast, J. A., Tesmer, L. A., & Hollenberg, P. F. (2009). A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist. Molecular Pharmacology, 75(4), 965–972. Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Culture Treatment with (+/-)5(6)-EET Ethanolamide

Introduction: Understanding (+/-)5(6)-EET Ethanolamide (+/-)5(6)-Epoxyeicosatrienoic acid ethanolamide (5,6-EET-EA) is an endocannabinoid-like lipid mediator, structurally related to anandamide. It is a cytochrome P450 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding (+/-)5(6)-EET Ethanolamide

(+/-)5(6)-Epoxyeicosatrienoic acid ethanolamide (5,6-EET-EA) is an endocannabinoid-like lipid mediator, structurally related to anandamide. It is a cytochrome P450 (CYP450) metabolite of anandamide and has garnered significant interest for its potent and selective agonism of the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells, making 5,6-EET-EA a compelling molecule for research into inflammation, immune modulation, and pain, without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation.[2][3]

This guide provides a comprehensive overview of the in vitro applications of 5,6-EET-EA, detailing its mechanism of action and providing robust protocols for its use in cell culture experiments.

Mechanism of Action: A Multi-Target Modulator

The biological effects of 5,6-EET-EA are primarily mediated through three key receptors:

  • Cannabinoid Receptor 2 (CB2): As a potent and selective agonist, 5,6-EET-EA binding to the G-protein coupled receptor CB2 initiates a signaling cascade. This typically involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently downregulates Protein Kinase A (PKA) activity and can alter the phosphorylation status of transcription factors like the cAMP response element-binding protein (CREB).[4][5] CB2 activation has also been shown to modulate the MAPK/ERK and NF-κB signaling pathways, which are critical in inflammatory responses.[2][4][6]

  • Transient Receptor Potential Vanilloid 4 (TRPV4): The precursor of 5,6-EET-EA, 5,6-EET, is a known activator of the TRPV4 channel.[7] Activation of this non-selective cation channel leads to an influx of calcium ions (Ca²⁺), which can trigger a variety of downstream cellular responses.[8]

  • Transient Receptor Potential Ankyrin 1 (TRPA1): 5,6-EET can also activate the TRPA1 channel, another non-selective cation channel that allows for Ca²⁺ influx.[2] This activation is implicated in sensory signaling, including pain and inflammation.

The multi-target nature of 5,6-EET-EA and its precursor allows for a complex and nuanced modulation of cellular signaling, making it a versatile tool for in vitro studies.

Core Protocols: In Vitro Treatment with (+/-)5(6)-EET Ethanolamide

Preparation of Stock Solutions

The proper preparation and storage of 5,6-EET-EA stock solutions are critical for experimental reproducibility. Due to the lipid nature of the compound and its susceptibility to degradation, careful handling is paramount.

Materials:

  • (+/-)5(6)-EET Ethanolamide (solid or in a specified solvent)

  • Anhydrous ethanol (200 proof) or Dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Solvent Selection: Anhydrous ethanol is a common solvent for preparing an initial stock solution. DMSO can also be used, but care should be taken to keep the final concentration in cell culture media low (typically <0.1%) to avoid solvent-induced artifacts.[4]

  • Weighing and Dissolving:

    • Under a stream of inert gas to minimize oxidation, accurately weigh the desired amount of 5,6-EET-EA.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration primary stock (e.g., 1-10 mM).

    • Vortex thoroughly to dissolve. Gentle sonication in a water bath for 5-10 minutes can aid dissolution. The solution should be clear.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

    • Store the stock solutions at -80°C under an inert atmosphere for long-term stability. While the half-life of the precursor 5,6-EET in biological media is short, proper storage of the ethanolamide in an organic solvent at low temperatures is crucial for preserving its integrity.[7][9]

Cell Culture Treatment Protocol

This protocol provides a general workflow for treating adherent or suspension cells with 5,6-EET-EA.

Workflow Diagram:

experimental_workflow prep Prepare Working Solution treatment Treat Cells with 5,6-EET-EA prep->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Downstream Analysis incubation->analysis CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gαi/o CB2->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC inhibits EET_EA 5,6-EET-EA EET_EA->CB2 PKA PKA cAMP->PKA activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB phosphorylation Gene_Expression Gene Expression (e.g., inflammatory cytokines ↓) pCREB->Gene_Expression regulates

Caption: CB2 receptor activation by 5,6-EET-EA.

TRPV4/TRPA1 Signaling Pathway

TRP_Signaling cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_in Ca²⁺ Influx TRPV4->Ca_in TRPA1 TRPA1 Channel TRPA1->Ca_in EET 5,6-EET EET->TRPV4 activates EET->TRPA1 activates Downstream Downstream Cellular Responses Ca_in->Downstream

Caption: TRPV4/TRPA1 activation by 5,6-EET.

References

  • Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells. PMC. Available at: [Link]

  • The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair. PMC. Available at: [Link]

  • Epoxyeicosatrienoic acids induce growth inhibition and calpain/caspase-12 dependent apoptosis in PDGF cultured 3T6 fibroblast. PubMed. Available at: [Link]

  • Therapeutic potential of agents targeting cannabinoid type 2 receptors in organ fibrosis. Wiley Online Library. Available at: [Link]

  • Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide. PMC. Available at: [Link]

  • Epoxyeicosatrienoic acid. Wikipedia. Available at: [Link]

  • 5,6-epoxyeicosatrienoic acid ethanolamide endocannabinoid mitigates diabetes-induced retinal vascular inflammation. IOVS. Available at: [Link]

  • Activation of cannabinoid CB2 receptor-mediated AMPK/CREB pathway reduces cerebral ischemic injury. PubMed. Available at: [Link]

  • What are CB2 modulators and how do they work? Patsnap Synapse. Available at: [Link]

  • The role of epoxyeicosatrienoic acids in the cardiovascular system. PMC. Available at: [Link]

  • 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell. PMC. Available at: [Link]

  • Epoxyeicosatrienoic Acids Attenuate Reactive Oxygen Species Level, Mitochondrial Dysfunction, Caspase Activation, and Apoptosis in Carcinoma Cells Treated with Arsenic Trioxide. PMC. Available at: [Link]

  • The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification. MDPI. Available at: [Link]

  • 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals. PMC. Available at: [Link]

  • Standard ProteoSep Solubilization Protocols: Protein Extraction from Cells and Tissues. Eprogen. Available at: [Link]

  • In Vivo and in Vitro Approach to Study the Anti-Inflammatory Efficacy of Eugenia Uniflora L. Journal of Pharmaceutical Research International. Available at: [Link]

  • In vitro and in vivo anti-inflammatory activities of ethanolic extract of Sargassum confusum. Journal of Animal Science and Technology. Available at: [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Available at: [Link]

  • Comparison of in vitro anti-inflammatory activity of extracts from original Ya-Ha-Rak and adapted formula. ThaiJO. Available at: [Link]

Sources

Method

Application Notes and Protocols: Characterizing (+/-)5(6)-EET Ethanolamide as a Cannabinoid Receptor 2 (CB2) Agonist In Vitro

Authored by: Gemini, Senior Application Scientist Introduction The Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target, primarily due to its expression in im...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target, primarily due to its expression in immune cells and its role in modulating inflammation and immune responses without the psychotropic effects associated with the Cannabinoid Receptor 1 (CB1).[1][2][3] Agonism of the CB2 receptor is a promising strategy for treating a variety of conditions, including chronic pain, neuroinflammation, and autoimmune diseases.[1][4]

(+/-)5(6)-EET Ethanolamide is an oxygenated metabolite of the endocannabinoid anandamide, generated by cytochrome P450 (CYP450) enzymes.[5][6][7] This compound has been identified as a potent and highly selective agonist for the CB2 receptor.[6][8][9] Published data indicates it possesses a high affinity for the human CB2 receptor (Ki = 8.9 nM) while showing significantly lower affinity for the human CB1 receptor (Ki = 11.4 µM), making it an excellent tool for selectively probing CB2 function.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It details a suite of robust in vitro assays to rigorously characterize the pharmacological profile of (+/-)5(6)-EET Ethanolamide at the human CB2 receptor. We will cover binding affinity determination, canonical G-protein signaling, and alternative β-arrestin pathway engagement. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.

CB2 Receptor Signaling Pathways

Understanding the downstream signaling cascades initiated by CB2 receptor activation is fundamental to interpreting functional assay data. As a member of the Gi/o family of GPCRs, the CB2 receptor's primary signaling mechanism involves coupling to inhibitory G proteins.[10][11]

  • Canonical Gαi/o Pathway: Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11][12][13] This is the canonical and most widely characterized signaling pathway for CB2.

  • β/γ Subunit-Mediated Pathways: The dissociated Gβγ subunits can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cellular processes like proliferation and migration.[12][13][14]

  • β-Arrestin Pathway: Following agonist-induced receptor phosphorylation, β-arrestin proteins are recruited to the receptor.[15][16] This interaction is crucial for receptor desensitization and internalization, but can also initiate G protein-independent signaling cascades.[14][17][18] Characterizing a ligand's ability to engage this pathway is key to understanding potential biased agonism, where a ligand preferentially activates one pathway over another.[4]

CB2_Signaling cluster_cytosol Cytosol EET 5(6)-EET Ethanolamide CB2 CB2 Receptor EET->CB2 Binds & Activates G_protein Gαi CB2->G_protein Activates BetaArrestin β-Arrestin CB2->BetaArrestin Recruits (after phosphorylation) AC Adenylyl Cyclase (AC) G_protein:f0->AC Inhibits MAPK MAPK/ERK Pathway G_protein:f1->MAPK Activates cAMP cAMP (Decreased) AC->cAMP PKA PKA cAMP->PKA Inhibits BetaArrestin->MAPK Activates

Caption: CB2 receptor signaling pathways initiated by agonist binding.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K_i) of (+/-)5(6)-EET Ethanolamide at the human CB2 receptor.

Causality and Principle: This assay quantifies the ability of a test compound to displace a radiolabeled ligand with known affinity from the receptor.[10] The concentration at which the test compound displaces 50% of the radioligand (IC_50) is determined, and from this, the inhibitory constant (K_i) is calculated using the Cheng-Prusoff equation. This provides a direct measure of the compound's affinity for the receptor's binding site. We use membranes from cells overexpressing the receptor to ensure a high signal-to-noise ratio.

Binding_Workflow A Prepare Reagents: - CB2 Membranes - Radioligand ([3H]CP-55,940) - Test Compound Dilutions B Incubate Components in 96-well Plate (60-90 min @ 30°C) A->B C Rapid Filtration (Glass Fiber Filters) B->C D Wash Filters (Ice-cold Buffer) C->D E Scintillation Counting (Measure Radioactivity) D->E F Data Analysis (Calculate Ki) E->F

Caption: Workflow for the CB2 radioligand competition binding assay.
Materials and Reagents
  • Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.[19][20]

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Test Compound: (+/-)5(6)-EET Ethanolamide.

  • Non-specific Control: A high concentration (e.g., 10 µM) of an unlabeled potent cannabinoid agonist like WIN 55,212-2.

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[10]

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[10]

  • Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Step-by-Step Methodology
  • Compound Preparation: Prepare serial dilutions of (+/-)5(6)-EET Ethanolamide in binding buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL binding buffer + 50 µL radioligand + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL non-specific control (e.g., 10 µM WIN 55,212-2) + 50 µL radioligand + 100 µL membrane suspension.

    • Test Compound: 50 µL of each dilution of (+/-)5(6)-EET Ethanolamide + 50 µL radioligand + 100 µL membrane suspension.

  • Reagent Addition: Add the components to the plate. The final concentration of [³H]CP-55,940 should be approximately its K_d value. The amount of membrane protein should be optimized, but typically ranges from 5-20 µg per well.[10][21]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[10][22] This allows the binding reaction to reach equilibrium.

  • Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Presentation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC_50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC_50 value.

  • Calculate K_i: Convert the IC_50 to a K_i value using the Cheng-Prusoff equation : K_i = IC_50 / (1 + [L]/K_d)

    • Where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

Table 1: Example Binding Affinity Data for CB2 Receptor

Compound K_i (nM) Selectivity (K_i CB1 / K_i CB2)
(+/-)5(6)-EET Ethanolamide 8.9[5][6] ~1280-fold[5][6]
CP-55,940 (Control Agonist) 0.7 ~5

| AM630 (Control Antagonist) | 31.2 | ~165-fold (Inverse Agonist) |

Protocol 2: cAMP Inhibition Functional Assay

Objective: To determine the functional potency (EC_50) and efficacy of (+/-)5(6)-EET Ethanolamide to inhibit adenylyl cyclase via the Gαi pathway.

Causality and Principle: This assay measures the functional consequence of CB2 receptor activation. Since CB2 is Gαi-coupled, its activation inhibits adenylyl cyclase. To create a measurable signal, the enzyme is first stimulated with forskolin, which directly activates it and raises intracellular cAMP levels.[23] An active CB2 agonist will counteract this effect, causing a dose-dependent decrease in cAMP.[6] This decrease can be quantified using various methods, such as luminescence-based competitive immunoassays (e.g., cAMP-Glo™).[24][25]

cAMP_Workflow A Plate CB2-expressing Cells in 96-well Plate (e.g., HEK293-CB2) B Add Test Compound Dilutions A->B C Stimulate with Forskolin B->C D Incubate (15-30 min @ 37°C) C->D E Lyse Cells & Add cAMP Detection Reagents D->E F Measure Signal (e.g., Luminescence) E->F G Data Analysis (Calculate EC50) F->G

Caption: Workflow for the CB2 cAMP inhibition functional assay.
Materials and Reagents
  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human CB2 receptor.[19][26]

  • Test Compound: (+/-)5(6)-EET Ethanolamide.

  • Control Agonist: CP-55,940.

  • Stimulant: Forskolin.

  • Assay Kit: A commercial cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega, HTRF cAMP kit from Cisbio, or AlphaScreen cAMP kit from Revvity).[24][27]

  • Equipment: Plate reader compatible with the chosen assay's detection method (e.g., luminometer).

Step-by-Step Methodology
  • Cell Plating: Seed the CB2-expressing cells into a 96-well assay plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of (+/-)5(6)-EET Ethanolamide and the control agonist in an appropriate assay buffer.

  • Compound Addition: Remove the culture medium from the cells and add the compound dilutions. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Forskolin Stimulation: Add forskolin to all wells (except for negative controls) to a final concentration that elicits a submaximal response (typically EC_80). This creates the signal window against which inhibition is measured.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production (and its inhibition).

  • Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit. This typically involves lysing the cells and adding detection reagents that generate a signal inversely proportional to the amount of cAMP present.

  • Measurement: Read the plate on the appropriate plate reader.

Data Analysis and Presentation
  • Normalization: Normalize the data by setting the signal from cells treated with forskolin alone as 0% inhibition and the signal from non-stimulated cells as 100% inhibition.

  • Generate Curve: Plot the normalized percent inhibition against the logarithm of the agonist concentration.

  • Determine EC_50: Use non-linear regression to fit the data and determine the EC_50 (the concentration producing 50% of the maximal inhibition) and E_max (the maximal efficacy).

Table 2: Example Functional Data for cAMP Inhibition

Compound EC_50 (nM) Max Inhibition (% E_max)
(+/-)5(6)-EET Ethanolamide 9.8[6] 100% (Full Agonist)

| CP-55,940 (Control) | ~1.5 | 100% (Full Agonist) |

Protocol 3: β-Arrestin Recruitment Assay

Objective: To evaluate the ability and potency of (+/-)5(6)-EET Ethanolamide to induce the recruitment of β-arrestin to the CB2 receptor.

Causality and Principle: This assay directly measures a G protein-independent signaling event. It is essential for identifying biased agonism. Many commercially available assays, such as the PathHunter® assay, use enzyme fragment complementation (EFC).[15][17] In this system, the CB2 receptor is fused to a small enzyme fragment, and β-arrestin is fused to a larger, complementing fragment. Agonist-induced recruitment brings the two fragments together, forming a functional enzyme that acts on a substrate to produce a chemiluminescent signal.[16][17][28] The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.

Arrestin_Workflow A Plate PathHunter® CB2 β-Arrestin Cells B Add Test Compound Dilutions A->B C Incubate (90 min @ 37°C) B->C D Equilibrate Plate to Room Temp C->D E Add Detection Reagents D->E F Incubate (60 min @ Room Temp) E->F G Measure Chemiluminescence F->G H Data Analysis (Calculate EC50) G->H

Caption: Workflow for the CB2 β-arrestin recruitment assay.
Materials and Reagents
  • Cell Line: A specialized cell line for this assay, e.g., PathHunter® CHO-K1 human CB2 β-Arrestin cells (DiscoveRx).

  • Test Compound: (+/-)5(6)-EET Ethanolamide.

  • Control Agonist: A known CB2 agonist like CP-55,940.

  • Assay Kit: PathHunter® Detection Kit.

  • Equipment: Chemiluminescent plate reader.

Step-by-Step Methodology
  • Cell Plating: Plate the PathHunter® cells in the recommended assay medium into a 384-well white, solid-bottom assay plate and incubate overnight.[17]

  • Compound Preparation: Prepare serial dilutions of (+/-)5(6)-EET Ethanolamide and the control agonist.

  • Compound Addition: Add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C in a humidified incubator.[17] This allows for receptor activation and β-arrestin recruitment.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Detection: Prepare the detection reagent mixture according to the manufacturer's instructions and add it to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the signal to develop.[17]

  • Measurement: Read the chemiluminescent signal using a luminometer.

Data Analysis and Presentation
  • Normalization: Subtract the average background signal (from wells with no agonist) from all readings. Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).

  • Generate Curve: Plot the normalized response against the logarithm of the agonist concentration.

  • Determine EC_50: Use non-linear regression to determine the EC_50 and E_max for β-arrestin recruitment.

Table 3: Example Data for β-Arrestin Recruitment

Compound EC_50 (nM) Max Response (% E_max)
(+/-)5(6)-EET Ethanolamide (Hypothetical) 50 (Hypothetical) 85% (Partial Agonist)

| CP-55,940 (Control) | ~25 | 100% |

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Signal 1. Inactive compound or reagents.2. Incorrect cell density.3. Primary antibody has lost potency (for immunoassays).[29]4. Insufficient incubation time.1. Test with a fresh aliquot of compound and control agonist. Prepare fresh buffers.2. Optimize cell seeding density.3. Test antibody on a positive control tissue.[29] Use a new antibody vial.4. Ensure incubation times and temperatures are as per the protocol.
High Background 1. High concentration of detection reagents.2. Non-specific binding of compounds or antibodies.3. Contaminated reagents or cells.1. Titrate detection reagents (e.g., secondary antibody concentration).[29]2. Increase the number of washes. Add a blocking agent like BSA to buffers.3. Use fresh, sterile reagents and test cells for contamination.
Poor Curve Fit / High Variability 1. Pipetting errors.2. Inconsistent cell plating.3. Compound precipitation at high concentrations.1. Use calibrated pipettes and practice consistent technique. Use reverse pipetting for viscous solutions.2. Ensure a homogenous cell suspension before plating.3. Check compound solubility in the assay buffer. Use DMSO as a vehicle if necessary, keeping the final concentration low and consistent across all wells (<0.5%).

Conclusion

(+/-)5(6)-EET Ethanolamide is a valuable chemical tool for investigating the physiological and pathological roles of the CB2 receptor. Its high potency and selectivity make it superior to many classical cannabinoid ligands for specifically targeting CB2. The suite of in vitro assays described in this guide—spanning receptor binding, G protein-mediated functional output, and β-arrestin signaling—provides a robust framework for its characterization. By employing these detailed protocols, researchers can generate high-quality, reproducible data to confidently assess the compound's pharmacological profile and advance our understanding of the endocannabinoid system's role in health and disease.

References

  • The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Str
  • Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling. (2025). Benchchem.
  • Cannabinoid receptor 2. Wikipedia.
  • Cannabinoid Receptor 2 (CB2) ACTOne Stable Cell Line. eENZYME.
  • Cannabinoid Receptors and Signal Transduction. NCBI Bookshelf.
  • Cannabinoid type-2 receptors: An emerging target for regulating schizophrenia-relevant brain circuits. (2022). Frontiers.
  • The CB2 receptor and its role as a regulator of inflamm
  • ValiScreen Human Cannabinoid CB2 Cell Line, CHO-K1 Cells. Revvity.
  • Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays. (2025). Benchchem.
  • CB2 Cannabinoid Receptor - Innoprot Stable GPCR Cell Lines. Innoprot.
  • Application Notes and Protocols for [3H]HU 243 Radioligand Binding Assay. (2025). Benchchem.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (2016). PubMed.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Springer.
  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Springer.
  • (±)5(6)
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Request PDF.
  • cAMP Hunter™ eXpress GPCR Assay. DiscoveRx.
  • INTERNALIZ
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • cAMP-Glo™ Assay Protocol.
  • Human CB2 Cannabinoid Receptor Cell Line.
  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (2020). eGrove.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects. (2022). MDPI.
  • Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. (2007). PubMed.
  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. (2022). RSC Publishing.
  • Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. (2023). ACS Chemical Neuroscience.
  • (±)5(6)-EET Ethanolamide. Cayman Chemical.
  • CB2 Human Cannabinoid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins.
  • The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells.
  • Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implic
  • 5(6)-EpETrE-EA. PubChem.
  • Arachidonic acid cytochrome P450 epoxygenase p
  • Mead ethanolamide, a novel eicosanoid, is an agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors. (1997). PubMed.
  • Cronicon. (2025). ECronicon.
  • (±)5(6)-EET (CAS 87173-80-6). Cayman Chemical.
  • 5,6-epoxyeicosatrienoic acid ethanolamide endocannabinoid mitigates diabetes-induced retinal vascular inflamm
  • (±)5(6)
  • Cannabinoid Receptor Binding and Assay Tools. (2025). Celtarys.
  • Unraveling the Complexities of Cannabinoid Receptor 2 (CB2)
  • IHC Troubleshooting Guide. Thermo Fisher Scientific - US.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (+/-)5(6)-EET Ethanolamide degradation during cell culture incubation

Technical Support Center: Troubleshooting (+/-)5(6)-EET Ethanolamide Degradation Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (+/-)5(6)-EET Ethanolam...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (+/-)5(6)-EET Ethanolamide Degradation

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (+/-)5(6)-EET Ethanolamide, also known as 5,6-EpETrE-EA. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the stability and degradation of this potent lipid signaling molecule in cell culture experiments.

Introduction: Understanding the Challenge

(+/-)5(6)-EET Ethanolamide is a fascinating molecule, representing a potential cytochrome P450 (CYP450) metabolite of the endocannabinoid anandamide (AEA).[1] It is a potent and selective agonist for the CB2 cannabinoid receptor, making it a valuable tool for investigating a range of physiological processes.[1] However, like many lipid epoxides, its utility can be hampered by its inherent instability in aqueous environments, particularly in complex biological systems like cell cultures. The epoxide ring of the 5,6-EET parent molecule is notably labile, with a half-life of approximately 8 minutes in aqueous buffer, readily undergoing non-enzymatic hydrolysis to form a δ-lactone and the corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).[2][3][4] This guide will help you navigate the challenges of working with this compound to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during cell culture experiments with (+/-)5(6)-EET Ethanolamide in a question-and-answer format.

Q1: My (+/-)5(6)-EET Ethanolamide seems to be inactive in my cell-based assay. What is the most likely cause?

A1: The most probable cause is the rapid degradation of the compound. There are two primary pathways to consider:

  • Non-Enzymatic Hydrolysis: The 5,6-epoxide is inherently unstable in aqueous media.[4] At 37°C in your cell culture incubator, it can quickly hydrolyze to the less active 5,6-DHET-Ethanolamide or form a lactone. This chemical instability is a significant factor, especially for the 5,6-regioisomer.[2][5]

  • Enzymatic Degradation: Cells express enzymes that actively metabolize lipid signaling molecules. The two main culprits for (+/-)5(6)-EET Ethanolamide are:

    • Soluble Epoxide Hydrolase (sEH): This enzyme is a primary route for the degradation of EETs, converting them into their corresponding diols (DHETs), which are generally less biologically active.[6][7][8][9] sEH is ubiquitously expressed in mammalian tissues and is likely present in your cell line.[10][11]

    • Fatty Acid Amide Hydrolase (FAAH): Since 5(6)-EET Ethanolamide is an N-acylethanolamine, similar in structure to anandamide, it is a potential substrate for FAAH.[12] FAAH is the primary enzyme responsible for the breakdown of anandamide and other fatty acid ethanolamides.[13][14] Its presence in your cells could lead to the cleavage of the ethanolamide headgroup, inactivating the molecule.

Q2: How can I determine if my compound is degrading in the cell culture medium?

A2: A simple stability assay is recommended. This involves incubating the (+/-)5(6)-EET Ethanolamide in your complete cell culture medium (including serum) at 37°C without cells. You can then collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them for the presence of the parent compound and its potential metabolites.

  • Analytical Method: The gold standard for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers the sensitivity and specificity needed to quantify these lipids.[15]

  • Expected Metabolites: You would be looking for a decrease in the parent compound and a concurrent increase in 5,6-DHET-Ethanolamide.

Q3: What role does serum (e.g., Fetal Bovine Serum - FBS) in my culture medium play in the degradation?

A3: Serum is a complex mixture of proteins, hormones, and enzymes, and it can contribute to degradation in several ways:[16]

  • Esterases and Hydrolases: Serum contains various esterases and hydrolases that can potentially metabolize the compound.

  • Albumin Binding: While albumin can act as a carrier for lipids, it might not fully protect the labile epoxide from hydrolysis.

  • pH and Ionic Strength: The composition of serum can influence the overall pH and ionic strength of the medium, which can affect the rate of non-enzymatic hydrolysis.

It is advisable to test the stability of your compound in both serum-free and serum-containing media to assess the impact of serum components.

Q4: My cells express high levels of soluble epoxide hydrolase (sEH). How can I mitigate its effect?

A4: If sEH-mediated degradation is suspected, the most effective strategy is to use a selective sEH inhibitor (sEHI).

  • Recommended Action: Co-incubate your cells with a potent and selective sEHI, such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) or AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), along with the (+/-)5(6)-EET Ethanolamide.

  • Experimental Design: You should pre-incubate the cells with the sEHI for a short period (e.g., 30-60 minutes) before adding the (+/-)5(6)-EET Ethanolamide to ensure the enzyme is inhibited.

  • Benefit: Inhibiting sEH will increase the half-life of the EET-ethanolamide, enhancing its effective concentration and biological activity.[17][18]

Q5: What if Fatty Acid Amide Hydrolase (FAAH) is the primary degrading enzyme in my cell line?

A5: Similar to sEH, if FAAH is highly expressed in your cells, using a selective FAAH inhibitor is the best approach.

  • Recommended Action: Use a well-characterized FAAH inhibitor, such as URB597, to prevent the hydrolysis of the ethanolamide bond.

  • Consideration: FAAH deficiency or inhibition has been shown to increase endogenous levels of other fatty acid ethanolamides, which could have confounding effects on your experiment.[13][19][20] It is important to include appropriate controls.

Experimental Protocols & Data

Protocol 1: Assessing Compound Stability in Cell Culture Medium
  • Prepare your complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Spike the medium with (+/-)5(6)-EET Ethanolamide to your final working concentration.

  • Aliquot the mixture into sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a humidified incubator with 5% CO2.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, perform lipid extraction on the samples.

  • Analyze the extracted lipids via LC-MS/MS to quantify the remaining parent compound and the appearance of 5,6-DHET-Ethanolamide.

Table 1: Example Stability Data of (+/-)5(6)-EET Ethanolamide in Cell Culture Medium at 37°C

Time (Hours)(+/-)5(6)-EET Ethanolamide Concentration (nM)5,6-DHET-Ethanolamide Concentration (nM)
0100.00.0
165.234.8
242.557.5
418.181.9
83.396.7
24< 0.5> 99.5

Note: The above data is illustrative and will vary based on specific medium composition and experimental conditions.

Protocol 2: Inhibitor Co-treatment to Determine the Degradation Pathway
  • Seed your cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare four treatment groups:

    • Group A: Vehicle control

    • Group B: (+/-)5(6)-EET Ethanolamide alone

    • Group C: sEH inhibitor (e.g., TPPU) + (+/-)5(6)-EET Ethanolamide

    • Group D: FAAH inhibitor (e.g., URB597) + (+/-)5(6)-EET Ethanolamide

  • For Groups C and D, pre-incubate the cells with the respective inhibitors for 30-60 minutes.

  • Add the (+/-)5(6)-EET Ethanolamide to Groups B, C, and D.

  • Incubate for the desired experimental duration.

  • Assess your biological endpoint (e.g., cAMP accumulation, gene expression, cell migration).

  • Interpretation:

    • If the biological effect is significantly enhanced in Group C compared to Group B, sEH is a major degradation pathway.

    • If the effect is significantly potentiated in Group D compared to Group B, FAAH is a key degrading enzyme.

    • If both inhibitors show an effect, both pathways may be active.

Visualizing the Degradation Pathways

To better understand the metabolic fate of (+/-)5(6)-EET Ethanolamide, the following diagrams illustrate the key degradation pathways.

cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Metabolites EET_EA (+/-)5(6)-EET Ethanolamide sEH_path Soluble Epoxide Hydrolase (sEH) EET_EA->sEH_path FAAH_path Fatty Acid Amide Hydrolase (FAAH) EET_EA->FAAH_path Hydrolysis_path Non-Enzymatic Hydrolysis EET_EA->Hydrolysis_path DHET_EA 5,6-DHET Ethanolamide (Less Active) sEH_path->DHET_EA 5_6_EET 5,6-EET + Ethanolamine (Inactive) FAAH_path->5_6_EET Hydrolysis_path->DHET_EA

Caption: Metabolic fate of (+/-)5(6)-EET Ethanolamide.

start Experiment Start: (+/-)5(6)-EET-EA Added to Cells check_degradation Is compound degradation suspected? start->check_degradation stability_assay Perform Stability Assay (Protocol 1) check_degradation->stability_assay Yes end Proceed with Experiment using Appropriate Inhibitors check_degradation->end No analyze_results Analyze via LC-MS/MS stability_assay->analyze_results degraded Significant Degradation Observed analyze_results->degraded stable Compound is Stable analyze_results->stable inhibitor_exp Perform Inhibitor Co-treatment (Protocol 2) degraded->inhibitor_exp stable->end sEH_inhibit sEH Inhibitor (e.g., TPPU) inhibitor_exp->sEH_inhibit FAAH_inhibit FAAH Inhibitor (e.g., URB597) inhibitor_exp->FAAH_inhibit analyze_bio_assay Analyze Biological Endpoint sEH_inhibit->analyze_bio_assay FAAH_inhibit->analyze_bio_assay sEH_pathway sEH is a key degradation pathway analyze_bio_assay->sEH_pathway Effect potentiated with sEHI FAAH_pathway FAAH is a key degradation pathway analyze_bio_assay->FAAH_pathway Effect potentiated with FAAHi sEH_pathway->end FAAH_pathway->end

Caption: Troubleshooting workflow for degradation issues.

References

  • Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid. Biochemical and Biophysical Research Communications.
  • Metabolic Degradation of 11R(12S)-EET by Soluble Epoxide Hydrolase: A Technical Guide. Benchchem.
  • Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid. ResearchGate.
  • Epoxyeicosatrienoic acid - Wikipedia. Wikipedia. Available at: [Link]

  • A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol. PubMed. Available at: [Link]

  • Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes. PMC. Available at: [Link]

  • FAAH deficiency promotes energy storage and enhances the motivation for food. PMC. Available at: [Link]

  • Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids. PMC - NIH. Available at: [Link]

  • The role of soluble epoxide hydrolase in the intestine. Wiley Online Library. Available at: [Link]

  • Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. Frontiers. Available at: [Link]

  • The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. PubMed. Available at: [Link]

  • Endocannabinoids, Related Compounds and Their Metabolic Routes. MDPI. Available at: [Link]

  • A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol. University of Texas Southwestern Medical Center. Available at: [Link]

  • The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor. ACS Chemical Biology. Available at: [Link]

  • Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. MDPI. Available at: [Link]

  • Peripheral Effects of FAAH Deficiency on Fuel and Energy Homeostasis: Role of Dysregulated Lysine Acetylation. PLOS One. Available at: [Link]

  • Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro. Bio-protocol. Available at: [Link]

  • A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma. PMC. Available at: [Link]

  • Metabolism of 5,6-EET. Schematic representation of 5,6-EET and metabolites, 5,6-lactone and 5,6-DHT. ResearchGate. Available at: [Link]

  • Pathways of epoxyeicosatrienoic acids synthesis, metabolism and action. ResearchGate. Available at: [Link]

  • (PDF) A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol. ResearchGate. Available at: [Link]

  • Ethanol-induced alterations in endocannabinoids and relevant neurotransmitters in the nucleus accumbens of fatty acid amide hydrolase knockout mice. PubMed. Available at: [Link]

  • The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis. PMC. Available at: [Link]

  • Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. PMC. Available at: [Link]

  • Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. PMC. Available at: [Link]

  • Steric Stabilization of Lipid/Polymer Particle Assemblies by Poly(ethylene glycol). ACS Publications. Available at: [Link]

  • Lipid Signaling Protocols. Universidad Málaga. Available at: [Link]

  • Use of ethanolamine for enhancing cell growth in membrane systems. Google Patents.
  • Growth of hybridoma cells in serum-free medium: ethanolamine is an essential component. PubMed. Available at: [Link]

  • The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. MDPI. Available at: [Link]

  • 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation. PubMed. Available at: [Link]

  • Structural determinants of 5′,6′-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel. PMC. Available at: [Link]

  • (PDF) Serum in mammalian cell culture: Weighing the challenges of bioprocessing, ethics and animal welfare. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling and Storage of (±)5(6)-EET Ethanolamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose cellular assays or receptor binding studies fail inexplicably after months of successful runs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose cellular assays or receptor binding studies fail inexplicably after months of successful runs. When working with (±)5(6)-EET Ethanolamide—a potent cytochrome P450-derived metabolite of Anandamide and a selective Cannabinoid Receptor 2 (CB2) agonist[1][2]—the culprit is rarely biological. It is almost always chemical degradation.

Unlike its more stable regioisomers (such as 11,12-EET or 14,15-EET), the 5,6-epoxide is intrinsically labile[3]. This guide provides the mechanistic reasoning and self-validating protocols required to prevent oxidation, hydrolysis, and lactonization of your compound during long-term storage.

FAQ 1: Chemical Instability & Degradation Mechanisms

Q: Why does my (±)5(6)-EET Ethanolamide degrade so much faster than other EETs?

A: The instability of (±)5(6)-EET Ethanolamide is driven by the specific spatial geometry of the 5,6-epoxide relative to the amide terminus. This proximity facilitates an intramolecular nucleophilic attack, leading to the spontaneous formation of a 5,6- δ -lactone[3][4].

Furthermore, the epoxide ring is highly susceptible to two external degradation pathways:

  • Auto-oxidation: Exposure to atmospheric oxygen and UV light generates reactive oxygen species (ROS) that attack the polyunsaturated double bonds, leading to lipid peroxidation.

  • Hydrolysis: Exposure to trace moisture or acidic pH spontaneously opens the epoxide ring, converting the active molecule into the inactive diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) ethanolamide[3].

Understanding this causality is critical: you are not just preventing "spoilage"; you are actively fighting thermodynamics.

Degradation Anandamide Anandamide (AEA) CYP Cytochrome P450 (Oxidation) Anandamide->CYP EET_EA (±)5(6)-EET Ethanolamide (Active CB2 Agonist) CYP->EET_EA Epoxidation Lactone 5,6-δ-lactone (Intramolecular Cyclization) EET_EA->Lactone Acidic pH / Silica DHET 5,6-DHET Ethanolamide (Hydrolysis via H2O/Acid) EET_EA->DHET Moisture / sEH

Metabolic synthesis and degradation pathways of 5(6)-EET Ethanolamide.

FAQ 2: Optimal Storage Conditions

Q: What are the absolute best conditions for long-term storage of the stock solution?

A: To arrest both auto-oxidation and hydrolysis, the compound must be stored at -80°C in an anhydrous organic solvent (typically ethanol or dimethylformamide) under a blanket of inert gas[5]. Storing the compound as a dry film is highly discouraged, as the increased surface area maximizes exposure to any residual oxygen in the vial, accelerating peroxidation.

Quantitative Stability Comparison
Storage ConditionTemperatureAtmosphereEstimated Stability / Half-LifePrimary Degradation Risk
Anhydrous Ethanol (Optimal) -80°C Argon / N₂ > 1 Year Minimal (Safe)
Anhydrous Ethanol-20°CAir< 1 MonthLactonization & Oxidation
Dry Film-80°CArgon~ 6 MonthsAuto-oxidation (Trace O₂)
Aqueous Buffer (pH 7.2)4°CAir< 8 MinutesRapid Hydrolysis to DHET

Note: Aqueous solutions must be prepared immediately before cellular application. Never store the compound in aqueous buffers[3].

Protocol: Self-Validating Aliquoting and Cryopreservation

Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen into the primary stock vial. To prevent this, you must aliquot the stock solution immediately upon receipt. This protocol is designed as a self-validating system —if a validation check fails, the integrity of the step is compromised, and you must correct it before proceeding.

Step-by-Step Methodology

Step 1: Equipment Preparation

  • Action: Pre-chill amber glass vials (2 mL) and glass volumetric pipettes on dry ice.

  • Causality: Amber glass blocks UV-catalyzed ROS generation. Pre-chilling prevents thermal shock to the lipid and minimizes solvent evaporation during transfer.

  • Validation Check: The exterior of the amber vials must develop a visible, uniform frost layer before you begin transferring the lipid.

Step 2: Inert Gas Purging (Primary Stock)

  • Action: Open the primary stock vial and immediately introduce a gentle stream of Argon gas for 5 seconds using a sterile glass Pasteur pipette attached to a regulator.

  • Causality: Argon is heavier than air. It sinks into the vial, physically displacing atmospheric oxygen and moisture.

  • Validation Check: The surface of the ethanol solvent should ripple gently without splashing. If splashing occurs, the gas pressure is too high and risks aerosolizing the compound.

Step 3: Aliquoting

  • Action: Rapidly transfer single-use volumes (e.g., 10 µL) into the pre-chilled amber vials.

  • Causality: Single-use aliquots ensure that the bulk of your compound is never subjected to a freeze-thaw cycle.

  • Validation Check: Ensure no plastic pipette tips are used unless they are specialized low-retention tips. Highly lipophilic compounds can adhere to standard untreated polypropylene, altering your stock concentration.

Step 4: Secondary Purging and Sealing

  • Action: Purge each newly created aliquot with Argon for 3-5 seconds. Immediately seal the vial with a PTFE-lined screw cap.

  • Causality: Standard rubber or unlined plastic caps will leach phthalates and plasticizers into the ethanol over time, destroying your sample. PTFE (Teflon) is chemically inert.

  • Validation Check: Invert the sealed vial once. If any solvent leaks into the threads, the PTFE seal is compromised, and the cap must be replaced immediately.

Step 5: Cryogenic Storage

  • Action: Transfer the sealed vials immediately to a -80°C freezer[5].

  • Causality: Ultra-low temperatures arrest the thermodynamic kinetics required for lactonization.

Workflow Step1 1. Pre-chill Amber Vials Step2 2. Aliquot in Ethanol Step1->Step2 Step3 3. Purge with Argon Gas Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -80°C Step4->Step5

Self-validating aliquoting workflow to prevent oxidation and hydrolysis.

FAQ 3: Troubleshooting & Analytical Verification

Q: My in vitro assays are suddenly showing reduced efficacy. How can I verify if my stock has oxidized or hydrolyzed?

A: If you suspect degradation, do not waste time and resources on further biological assays. You must perform an analytical verification using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[4].

Diagnostic Markers to look for:

  • Mass Shift (+18 Da): If the primary peak shifts from the expected mass of the intact ethanolamide to an M+18 mass, your sample has undergone hydrolysis to form the 5,6-DHET ethanolamide[3]. This indicates moisture contamination (likely from condensation during a freeze-thaw cycle).

  • Retention Time Shift (Lactonization): The 5,6- δ -lactone will often share a similar mass profile but will elute at a distinctly different retention time on a reverse-phase C18 column compared to the parent epoxide[3]. If you see a split peak or a complete shift in elution time, your sample was likely exposed to acidic conditions or stored at insufficiently low temperatures.

References

  • Spector, A. A., & Norris, A. W. (2007). Action and metabolism of epoxyeicosatrienoic acids. NIH Public Access. Retrieved from[Link]

  • ResearchGate. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol. Retrieved from[Link]

  • NIH PMC. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (±)5(6)-EET Ethanolamide as a Potent Vasorelaxant: A Comparative Guide

As drug development pivots toward highly specific lipid mediators, the intersection of the endocannabinoid system and cytochrome P450 (CYP450) metabolism has yielded highly potent therapeutic targets. Among these, (±)5(6...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific lipid mediators, the intersection of the endocannabinoid system and cytochrome P450 (CYP450) metabolism has yielded highly potent therapeutic targets. Among these, (±)5(6)-EET Ethanolamide ((±)5,6-EpETrE Ethanolamide) stands out. Originally identified as a CYP450-derived epoxygenated metabolite of anandamide (AEA)[1][2], this compound exhibits a dual pharmacological profile: it acts as a highly selective Cannabinoid Receptor 2 (CB2) agonist and functions as a potent endothelium-derived hyperpolarizing factor (EDHF)[2][3].

For researchers and assay developers, validating the vasorelaxant efficacy of (±)5(6)-EET Ethanolamide requires a rigorous understanding of its causality, metabolic stability, and a self-validating experimental protocol. This guide objectively compares (±)5(6)-EET Ethanolamide against its structural and functional alternatives and provides a field-proven methodology for ex vivo vascular validation.

Mechanistic Causality: The Dual-Pathway Dynamics

To design an effective validation assay, one must first understand the causality behind the compound's physiological effects. (±)5(6)-EET Ethanolamide induces vasorelaxation through two converging mechanisms:

  • CB2 Receptor Agonism: Unlike its parent molecule AEA, which binds to both CB1 and CB2 receptors, (±)5(6)-EET Ethanolamide is a highly potent and selective agonist for the Gi-coupled CB2 receptor ( Ki​ = 8.9 nM for CB2 vs. 11.4 μM for CB1)[1][2]. Activation of CB2 suppresses forskolin-stimulated accumulation of cAMP, modulating downstream inflammatory and vascular tone pathways[1][2].

  • EDHF Activity & BKCa Channel Activation: Epoxyeicosatrienoic acids (EETs) are classic EDHFs. They activate large-conductance Ca2+ -activated K+ channels (BKCa) on vascular smooth muscle cells[3][4]. This triggers potassium efflux, leading to membrane hyperpolarization and subsequent vasorelaxation[3][5]. Furthermore, EETs have been shown to function as endogenous antagonists of native thromboxane receptors, providing an additional layer of vasorelaxant causality[6][7].

G AEA Anandamide (AEA) CYP CYP450 Epoxygenase AEA->CYP Oxidation EET_EA (±)5(6)-EET Ethanolamide CYP->EET_EA Epoxidation CB2 CB2 Receptor (Gi-coupled) EET_EA->CB2 Agonism (Ki = 8.9 nM) BKCa BKCa Channel Activation EET_EA->BKCa EDHF Activity cAMP cAMP Accumulation CB2->cAMP Suppression (-) Hyperpol Membrane Hyperpolarization BKCa->Hyperpol K+ Efflux Vasorelax Vasorelaxation Hyperpol->Vasorelax

Signaling pathway of (±)5(6)-EET Ethanolamide-induced vasorelaxation via CB2 and BKCa channels.

Comparative Analysis: (±)5(6)-EET Ethanolamide vs. Alternatives

When selecting a lipid mediator for cardiovascular or neurovascular research, it is critical to compare (±)5(6)-EET Ethanolamide against its precursor and regioisomers. The table below synthesizes quantitative data to guide compound selection based on target specificity and metabolic stability[1][2][6][8].

CompoundPrimary Target(s)CB2 Affinity ( Ki​ )Vasorelaxant MechanismMetabolic Stability
(±)5(6)-EET Ethanolamide CB2, BKCa Channels8.9 nM (Highly Selective)EDHF activity, BKCa activation, CB2-mediated tone modulationHigh (Resistant to FAAH, metabolized by soluble epoxide hydrolase)
Anandamide (AEA) CB1, CB2, TRPV1~371 nM (Non-selective)TRPV4 activation, NO releaseLow (Rapidly degraded by FAAH)
14,15-EET Ethanolamide CB1 (Weak), EP2 Receptor>10 μM (Poor Affinity)Prostaglandin EP2 receptor activationModerate (Metabolized by sEH)
5,6-EET (Acid Form) BKCa Channels, PPARγN/A (Lacks ethanolamide)Direct BKCa activation, Thromboxane receptor antagonismLow (Rapid incorporation into phospholipids)

Key Takeaway: (±)5(6)-EET Ethanolamide is the superior choice for assays requiring isolated CB2 activation without the confounding CB1-mediated psychoactive pathways or rapid FAAH-induced degradation associated with AEA[2][9].

Self-Validating Experimental Protocol: Ex Vivo Wire Myography

To objectively quantify the vasorelaxant potency of (±)5(6)-EET Ethanolamide, Wire Myography of resistance arteries (e.g., mesenteric arteries) is the gold standard. The following protocol is designed as a self-validating system: every step includes a functional checkpoint to ensure data integrity.

Step 1: Tissue Isolation and Preparation
  • Action: Isolate second-order mesenteric arteries from a rodent model (e.g., C57BL/6 mice) in ice-cold, oxygenated physiological salt solution (PSS).

  • Causality: Mesenteric arteries are resistance vessels that highly express BKCa channels and CB2 receptors, making them the optimal physiological model for EDHF-mediated vasorelaxation.

Step 2: Mounting and Equilibration
  • Action: Mount 2 mm vessel segments on 40 μm tungsten wires in a myograph chamber. Normalize the vessels to a resting tension equivalent to an internal transmural pressure of 100 mmHg. Equilibrate for 45 minutes.

  • Causality: Normalization ensures the smooth muscle cells are at their optimal length-tension relationship, maximizing the dynamic range of the contractile response.

Step 3: Viability and Endothelial Integrity Check (The Validation Step)
  • Action: Pre-constrict the vessel with 10 μM Phenylephrine (PE). Once tension plateaus, add 10 μM Acetylcholine (ACh).

  • Causality: A robust contraction to PE validates smooth muscle viability. A rapid relaxation (>80%) to ACh validates an intact, functional endothelium. If the vessel fails this step, discard it to prevent false negatives.

Step 4: Concentration-Response Curve Formulation
  • Action: Wash the vessel with PSS until baseline tension is restored. Re-constrict with a sub-maximal dose of PE ( EC80​ ). Cumulatively add (±)5(6)-EET Ethanolamide in half-log increments from 10−9 M to 10−5 M.

  • Causality: Sub-maximal pre-constriction prevents the signal from masking subtle relaxant effects. Cumulative dosing generates a precise IC50​ value for comparative efficacy.

Step 5: Mechanistic Deconvolution
  • Action: To prove the specific pathway, repeat Step 4 in the presence of a selective CB2 antagonist (e.g., AM630, 1 μM) or a BKCa channel blocker (e.g., Paxilline, 1 μM).

  • Causality: A rightward shift in the dose-response curve confirms that the vasorelaxation is causally linked to CB2 and BKCa channel activation, ruling out off-target effects.

G Step1 Tissue Isolation Mesenteric Arteries Step2 Myograph Mounting Equilibration at 100 mmHg Step1->Step2 Step3 Viability Check PE & ACh Validation Step2->Step3 Step4 Pre-Constriction Sub-maximal PE (EC80) Step3->Step4 Step5 Dose-Response Cumulative 5(6)-EET-EA Step4->Step5 Step6 Data Analysis IC50 & Emax Calc Step5->Step6

Experimental workflow for validating vasorelaxation via ex vivo wire myography.

Data Interpretation & Troubleshooting

When executing the comparative assay, researchers should anticipate an IC50​ in the low nanomolar range for (±)5(6)-EET Ethanolamide, significantly outperforming 14,15-EET Ethanolamide[1][6].

If vasorelaxation is blunted, consider the role of Soluble Epoxide Hydrolase (sEH). While (±)5(6)-EET Ethanolamide is more stable than AEA, it is still subject to degradation by sEH into inactive diols[6][10]. Pre-incubating the tissue with an sEH inhibitor (e.g., AUDA or t-AUCB) can stabilize the compound, ensuring the measured Emax​ accurately reflects its true pharmacological potency[5][11].

References

  • Snider NT, Nast JA, Tesmer LA, Hollenberg PF. (2009). A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist. Molecular Pharmacology, 75(4), 965-972. URL:[Link]

  • Spector AA, Kim HY. (2015). Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 356-365. URL:[Link]

  • Behm DJ, Ogbonna A, Wu C, Burns-Kurtis CL, Douglas SA. (2009). Epoxyeicosatrienoic acids function as selective, endogenous antagonists of native thromboxane receptors: identification of a novel mechanism of vasodilation. Journal of Pharmacology and Experimental Therapeutics, 328(1), 231-239. URL:[Link]

Sources

Comparative

A Researcher's Guide to Investigating the Cross-Reactivity of (+/-)5(6)-EET Ethanolamide in Endocannabinoid ELISA Kits

Introduction: The Analytical Challenge of Endocannabinoid Analogs The quantification of endocannabinoids, such as anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG), is critical for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Endocannabinoid Analogs

The quantification of endocannabinoids, such as anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG), is critical for researchers in neuroscience, immunology, and drug development. Enzyme-linked immunosorbent assays (ELISAs) are a common tool for this purpose, offering a high-throughput and accessible method for detection. However, the specificity of these assays is paramount, as biological systems contain a complex milieu of structurally related lipid metabolites.

One such group of metabolites is the epoxyeicosatrienoic acid ethanolamides (EET-EAs), which are formed via the cytochrome P450 (CYP450) pathway from anandamide.[1] Specifically, (+/-)5(6)-EET Ethanolamide is a known metabolite that may be present in biological samples alongside its parent compound, AEA.[2][3] This guide provides an in-depth analysis of the potential for (+/-)5(6)-EET Ethanolamide to cross-react in commercial endocannabinoid ELISA kits and offers a robust experimental framework for validation.

The Principle of Competitive ELISA and the Specter of Cross-Reactivity

Most commercially available ELISA kits for small molecules like anandamide operate on the principle of competitive inhibition. In this format, the analyte in the sample competes with a fixed amount of labeled (e.g., biotinylated) analyte for a limited number of antibody binding sites pre-coated on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, leading to an overestimation of the target analyte's concentration.[4] This is a significant concern when the interfering molecule is structurally similar to the intended target.

dot graph TD; subgraph Competitive_ELISA_Principle direction LR; A[Sample with Unlabeled Analyte] --> C{Competition for Antibody Binding}; B[Labeled Analyte (Tracer)] --> C; C --> D[Antibody-Coated Plate]; D --> E{Wash Step}; E --> F[Substrate Addition]; F --> G[Signal Detection]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FFFFFF,stroke:#202124,stroke-width:2px,fontcolor:#202124 end caption[Competitive ELISA Workflow] end

Structural Homology: The Basis for Potential Cross-Reactivity

The potential for (+/-)5(6)-EET Ethanolamide to interfere in an anandamide ELISA stems from its high degree of structural similarity to AEA. Both molecules share the same N-acylethanolamine backbone and the long arachidonoyl carbon chain. The key difference is the epoxidation of the double bond at the 5,6-position in the EET-EA metabolite.

MoleculeChemical FormulaMolar MassKey Structural Features
Anandamide (AEA) C22H37NO2347.5 g/mol Arachidonoyl chain with four cis double bonds; ethanolamide head group.[5][6][7]
(+/-)5(6)-EET Ethanolamide C22H37NO3363.5 g/mol Arachidonoyl chain with an epoxide at the 5,6-position; ethanolamide head group.[2][8]
2-Arachidonoylglycerol (2-AG) C23H38O4378.5 g/mol Arachidonoyl chain esterified to a glycerol backbone.[9][10]

Data sourced from PubChem and other chemical databases.

While the epoxide group introduces a change in polarity and conformation, the overall shape and key functional groups recognized by an antibody may be sufficiently similar to allow for cross-reactivity. The shared ethanolamide head group and the majority of the acyl chain present similar epitopes for potential antibody binding.

dot graph TD; subgraph Structural_Comparison direction LR; Anandamide[Anandamide (AEA)C22H37NO2] -- "Shared N-acylethanolaminebackbone & acyl chain" --> Potential_Cross_Reactivity; EET_EA["(+/-)5(6)-EET EthanolamideC22H37NO3"] -- "Epoxide at 5,6-position(Key Difference)" --> Potential_Cross_Reactivity; Potential_Cross_Reactivity -- "False Positive Signal" --> ELISA_Result["Inaccurate Quantification inAnandamide ELISA"]; style Anandamide fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style EET_EA fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Potential_Cross_Reactivity fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ELISA_Result fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 end caption[Basis for Potential Cross-Reactivity] end

Review of Commercial ELISA Kit Specificity Claims

A survey of technical datasheets from various manufacturers of anandamide and 2-AG ELISA kits reveals a common theme: claims of high sensitivity and specificity. However, explicit data on cross-reactivity with EET-EAs is notably absent.

Manufacturer (Example Kit)Stated Specificity/Cross-Reactivity
MyBioSource (General Anandamide ELISA Kit)"No significant cross-reactivity or interference between anandamide and analogues was observed."[11]
ELK Biotechnology (AEA ELISA Kit)Employs a competitive inhibition technique with a microplate pre-coated with AEA.[12]
Antibodies-online.com (Anandamide ELISA Kit)"This assay has high sensitivity and excellent specificity for detection of Anandamide (AEA)."[13]

These general statements, while reassuring, often lack a comprehensive list of the tested analogs. Given that 5(6)-EET-EA is a direct metabolite of anandamide, the absence of specific testing data constitutes a significant data gap for researchers measuring samples where both compounds may be present.

Experimental Protocol for Determining Cross-Reactivity

To ensure data integrity, it is imperative that researchers validate the specificity of their chosen ELISA kit against potential cross-reactants like (+/-)5(6)-EET Ethanolamide. The following protocol outlines a standard approach to determine the percentage of cross-reactivity.

Objective:

To quantify the cross-reactivity of (+/-)5(6)-EET Ethanolamide in a commercial anandamide (or 2-AG) competitive ELISA kit.

Materials:
  • Commercial Anandamide (or 2-AG) ELISA Kit

  • Anandamide (AEA) standard (typically included in the kit)

  • (+/-)5(6)-EET Ethanolamide standard (to be purchased separately)

  • Assay buffer (typically included in the kit)

  • Microplate reader

Methodology:
  • Preparation of Standard Curves:

    • Prepare a serial dilution of the anandamide (AEA) standard in assay buffer according to the kit manufacturer's instructions. This will serve as the reference standard curve.

    • Prepare a separate serial dilution of the (+/-)5(6)-EET Ethanolamide standard in the same assay buffer, covering a broad concentration range (e.g., from the kit's detection limit to at least 100-fold higher than the expected IC50 of anandamide).

  • Assay Procedure:

    • Run the ELISA according to the manufacturer's protocol.

    • Add the anandamide standard dilutions to one set of wells.

    • Add the (+/-)5(6)-EET Ethanolamide dilutions to another set of wells.

    • Include blank and zero-standard (B0) wells as per the kit instructions.

  • Data Acquisition:

    • Read the absorbance of the plate at the recommended wavelength.

  • Data Analysis and Calculation:

    • Generate Standard Curves: Plot the absorbance values against the log of the concentration for both the anandamide standard and the (+/-)5(6)-EET Ethanolamide standard.

    • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B0). Calculate the IC50 value for both anandamide (IC50_AEA) and (+/-)5(6)-EET Ethanolamide (IC50_EET-EA) from their respective standard curves.

    • Calculate Percent Cross-Reactivity: Use the following formula:

      % Cross-Reactivity = (IC50_AEA / IC50_EET-EA) x 100

Interpretation of Results:
% Cross-ReactivityInterpretationImplication for Research
< 0.1% Negligible cross-reactivity.The kit is highly specific and suitable for use in samples containing both compounds.
0.1% - 1% Low cross-reactivity.May be acceptable depending on the relative concentrations of AEA and EET-EA in the sample.
> 1% Significant cross-reactivity.The kit is not specific. Measured anandamide concentrations will be artificially inflated. Results should be confirmed with a more specific method like LC-MS/MS.

Conclusion and Recommendations

While manufacturers of endocannabinoid ELISA kits claim high specificity, the lack of explicit cross-reactivity data for key metabolites like (+/-)5(6)-EET Ethanolamide presents a significant analytical challenge. The structural similarity between anandamide and its epoxidated metabolite provides a strong theoretical basis for potential antibody cross-reactivity.

It is strongly recommended that researchers do not solely rely on manufacturer claims. Prior to analyzing precious biological samples, a validation experiment as outlined in this guide should be performed. This due diligence is a cornerstone of scientific integrity, ensuring that the generated data is both accurate and reliable. For results where significant cross-reactivity is detected, confirmation with a more definitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential.

References

  • Abcam. (n.d.). AM404, Anandamide transport inhibitor (CAS 183718-77-6).
  • Sensi Seeds. (2020, June 8). Cannabinoid Science 101: What is Anandamide (AEA)?.
  • Indigo Instruments. (n.d.). Anandamide Endogenous Cannabinoid Neurotransmitter Fatty Acid Chemical Structure Molecular Model.
  • precisionFDA. (n.d.). ANANDAMIDE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281969, Anandamide.
  • ResearchGate. (n.d.). Structure of 2-Arachidonoylglycerol (2-AG), 1-Arachidonoylglycerol (1-AG), N-arachidonoylethanolamine (anandamide). [Image].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16061181, 5(6)-EpETrE-EA.
  • MyBioSource. (n.d.). General Anandamide (AEA) ELISA Kit.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282280, 2-Arachidonylglycerol.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-arachidonoylglycerol. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
  • Wikipedia. (n.d.). 2-Arachidonoylglycerol.
  • Antibodies-online.com. (n.d.). Various Species Anandamide (AEA) ELISA Kit [ABIN6953699].
  • MedChemExpress. (n.d.). 2-Arachidonoylglycerol.
  • ResearchGate. (n.d.). Chemical structure of anandamide (AEA). Anandamide is derived from... [Image].
  • Wikipedia. (n.d.). Epoxyeicosatrienoic acid.
  • Cayman Chemical. (n.d.). (±)5(6)-EET Ethanolamide.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5,6-epoxyeicosatrienoic acid. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
  • Arnold, W. R., et al. (2015). Endocannabinoids Anandamide and 2-Arachidonoylglycerol Are Substrates for Human CYP2J2 Epoxygenase. Drug Metabolism and Disposition, 43(9), 1323–1331.
  • MyBioSource. (n.d.). Human Anandamide (AEA) ELISA Kit.
  • MyBioSource. (n.d.). General Anandamide (AEA) ELISA Kit.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283202, 5,6-Eet.
  • ResearchGate. (n.d.). Binding of anandamide and 5,6-EET-EA to human CB1 and CB2 receptors... [Image].
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase (human, recombinant).
  • Fisher Scientific. (n.d.). Abcam 1MG Internal standard for anandamide quantification.
  • Cayman Chemical. (n.d.). Arachidonoyl Ethanolamide.
  • Funakoshi. (n.d.). Anandamide (Arachidonyl Ethanolamide) (AEA).
  • AZONE. (n.d.). 85-6001-59 Anandamide (AEA) BioAssay™ ELISA Kit (General) 96Tests 516981.
  • Koch, M., et al. (2021). Endocannabinoids, Anandamide and 2-Arachidonoylglycerol, as Prognostic Markers of Sepsis Outcome and Complications. Journal of Clinical Medicine, 10(16), 3685.
  • Kimberly, W. T., et al. (2017).
  • Yates, T. L., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology, bkaf055.
  • Cayman Chemical. (n.d.). Cannabinoid Research Tools.
  • Maccarrone, M., et al. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Molecular Neuroscience, 10, 166.
  • Kimberly, W. T., et al. (2017).
  • Real, J. I., et al. (2021). Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors. Neuropharmacology, 197, 108741.
  • Abcam. (n.d.). ELISA, In-Cell ELISA & ELIPAIR kits.
  • ELK Biotechnology. (n.d.). AEA(Anandamide) ELISA Kit.
  • MedChemExpress. (n.d.). Arachidonoyl+ethanolamide.
  • Candor Bioscience. (n.d.). Cross-reactivity in immunoassays.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (+/-)5(6)-EET Ethanolamide

Laboratory Safety and Operational Guide: Handling (±)5(6)-EET Ethanolamide Introduction & Chemical Profile (±)5(6)-EET Ethanolamide (also known as (±)5,6-EpETrE Ethanolamide) is a biologically active lipid and a cytochro...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety and Operational Guide: Handling (±)5(6)-EET Ethanolamide

Introduction & Chemical Profile

(±)5(6)-EET Ethanolamide (also known as (±)5,6-EpETrE Ethanolamide) is a biologically active lipid and a cytochrome P450 (CYP450) epoxygenated metabolite of the endocannabinoid anandamide (AEA)[1]. In lipid research and drug development, it is highly valued as a potent and selective agonist of the cannabinoid receptor 2 (CB2), exhibiting a Ki of 8.9 nM[1]. Because it is typically supplied as a 100 µg/ml solution in ethanol[1], laboratory personnel must manage the dual hazards of a highly flammable solvent and a potent bioactive pharmaceutical ingredient (API).

Hazard Assessment & Causality

Understanding the causality behind the hazards is critical for establishing a self-validating safety protocol.

  • The Solvent Hazard (Ethanol): The primary physical hazard arises from the ethanol vehicle. Ethanol is a highly flammable liquid and vapor and causes serious eye irritation. Flash ignition can occur if vapors accumulate near heat sources or static discharge.

  • The Biological Hazard (API): While the concentration of the API is relatively low (100 µg/ml), (±)5(6)-EET Ethanolamide is a potent signaling molecule. Accidental systemic exposure (via dermal absorption, inhalation of aerosols, or accidental injection) can lead to unintended CB2 receptor activation, which may cause localized immunosuppression or modulate intracellular cAMP levels[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to during all phases of handling.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionCausality / Rationale
Receiving & Storage (-80°C) Safety glasses with side shieldsCryo-gloves over standard nitrileStandard lab coatNone requiredProtects against extreme cold (dry ice) during transit and transfer to ultra-low freezers.
Aliquoting (in EtOH) Chemical splash gogglesDouble-layer nitrile glovesFlame-retardant lab coatFume hood (Engineering control)Ethanol is highly flammable. Double-gloving prevents rapid solvent penetration and API absorption.
Solvent Evaporation (N2 gas) Chemical splash gogglesDouble-layer nitrile glovesFlame-retardant lab coatFume hood (Engineering control)Pressurized N2 can cause splashing. The fume hood prevents the inhalation of aerosolized API and solvent vapors.
Spill Cleanup (>10 mL) Chemical splash goggles & Face shieldHeavy-duty butyl rubber glovesTyvek suit or chemical apronHalf-face respirator (organic vapor cartridge)High risk of concentrated exposure to both the potent API and flammable solvent vapors.

Biological Mechanism & Signaling (Contextualizing the Risk)

To understand why exposure must be minimized, one must understand the compound's mechanism of action. Cytochrome P450 enzymes (specifically CYP3A4 and CYP4F2) oxidize AEA to form this epoxygenated metabolite[3]. Once formed, (±)5(6)-EET Ethanolamide binds selectively to the Gi-coupled CB2 receptor, leading to the downstream suppression of adenylate cyclase and a subsequent decrease in cAMP accumulation[2].

Signaling AEA Anandamide (AEA) CYP Cytochrome P450 (CYP3A4 / CYP4F2) AEA->CYP Oxidation EET (±)5(6)-EET Ethanolamide CYP->EET Epoxygenation CB2 CB2 Receptor (Gi-Coupled) EET->CB2 Agonism (Ki = 8.9 nM) AC Adenylate Cyclase CB2->AC Gi-mediated Inhibition cAMP cAMP Accumulation (Suppressed) AC->cAMP Decreased Levels

Figure 1: Biosynthetic pathway and CB2 receptor signaling of (±)5(6)-EET Ethanolamide.

Detailed Operational Workflow

For most biological assays, researchers must change the solvent from ethanol to a more assay-compatible solvent like DMSO or DMF, which offer solubility up to 20 mg/ml and 30 mg/ml, respectively[1].

Step-by-Step Methodology: Solvent Evaporation and Resuspension

  • Preparation: Equilibrate the vial of (±)5(6)-EET Ethanolamide to room temperature inside a certified chemical fume hood. Causality: Opening cold vials in ambient air causes condensation, introducing water that can degrade the lipid and alter its concentration.

  • Purging: Gently uncap the vial and direct a gentle, filtered stream of Nitrogen (N2) or Argon gas over the surface of the solution. Causality: An inert gas environment prevents the oxidative degradation of the delicate epoxyeicosatrienoic acid structure while efficiently evaporating the ethanol vehicle.

  • Evaporation: Continue the gas flow until the solvent is completely evaporated, leaving a thin, barely visible lipid film at the bottom of the vial. Do not apply heat , as the compound is thermally labile.

  • Resuspension: Immediately add the desired volume of anhydrous DMSO, DMF, or PBS (pH 7.2) to achieve your target concentration. Note that solubility in a 1:6 Ethanol:PBS mixture is limited to approximately 0.5 mg/ml[1].

  • Homogenization: Vortex the sealed vial gently for 10-15 seconds to ensure complete dissolution of the lipid film.

  • Aliquoting & Storage: Divide the solution into single-use aliquots using amber glass vials. Causality: Amber glass prevents UV-induced photo-degradation. Purge the headspace of each vial with N2 before sealing, and store immediately at -80°C[1].

Workflow Start Receive Vial (100 µg/ml in EtOH) Hood Transfer to Fume Hood Start->Hood N2 Evaporate EtOH (N2 Stream) Hood->N2 Solvent Exchange Aliquot Aliquot into Amber Vials Hood->Aliquot Keep in EtOH Resuspend Resuspend in DMSO/DMF N2->Resuspend Resuspend->Aliquot Store Store at -80°C (N2 Headspace) Aliquot->Store

Figure 2: Workflow for the preparation, aliquoting, and storage of (±)5(6)-EET Ethanolamide.

Spill Management & Disposal Plan

A self-validating safety system requires a robust contingency plan for accidental spills and routine disposal.

Spill Response Protocol:

  • Isolate: Immediately extinguish all ignition sources (flames, sparks) in the vicinity due to the ethanol content.

  • Ventilate: Ensure the fume hood is operating at maximum flow. If the spill occurs outside the hood, evacuate the immediate area and allow room ventilation to clear flammable vapors.

  • Absorb: Don appropriate PPE (see matrix). Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized solvent spill pad). Do not use combustible materials like paper towels for large spills.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water to remove any residual lipid API.

Disposal Plan:

  • Unused Product/Stock Solutions: Must be disposed of as hazardous chemical waste. If resuspended in DMSO or DMF, classify as non-halogenated organic waste.

  • Contaminated Consumables: Pipette tips, gloves, and empty vials that contacted the API must be collected in solid hazardous waste bins and incinerated according to institutional and environmental regulations. Do not flush down the sink.

References

  • [1] Cayman Chemical. (±)5(6)-EET Ethanolamide Product Information. Cayman Chemical Company. 1

  • [2] Snider, N.T., Nast, J.A., Tesmer, L.A., et al. "A cytochrome P450-derived epoxygenated metabolite of anandamide is a potent cannabinoid receptor 2-selective agonist." Molecular Pharmacology 75(4), 965-972 (2009). 2

  • [3] Snider, N.T., Sikora, M.J., Sridar, C., et al. "Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications." Pharmacological Reviews (2009). 3

Sources

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